1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,3,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |
InChI Key |
KBWROLDXNFZAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
CAS Registry Number: 70319-59-4 Molecular Formula: C₈H₁₀N₂ Molecular Weight: 134.18 g/mol [1][2]
Executive Summary
This technical guide characterizes 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents and functional materials.[1][2] Distinguished by its fully substituted nitrogen and specific methylation pattern, this compound offers a unique electronic profile compared to its unsubstituted parent, pyrrole-2-carbonitrile.
The presence of three methyl groups (positions 1, 3, and 5) combined with the electron-withdrawing nitrile group at position 2 creates a "push-pull" electronic system. This steric and electronic configuration makes it a valuable scaffold for developing triple re-uptake inhibitors and other bioactive ligands where metabolic stability and lipophilicity are critical parameters.
Physical & Chemical Characterization[2][3][4][5][6][7][8]
Physicochemical Properties
Due to the specific substitution pattern, experimental physical constants for this isomer are often proprietary. The values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., 1-methylpyrrole-2-carbonitrile).
| Property | Value / Description | Note |
| Physical State | Solid or viscous oil | Low melting point solid expected due to molecular symmetry disruption.[1] |
| Melting Point | 45–55 °C (Predicted) | Analogous 1-methylpyrrole-2-CN is liquid/low-melt solid.[1] |
| Boiling Point | ~115–120 °C @ 10 mmHg | Extrapolated from lower homologues. |
| Density | 1.05 ± 0.05 g/cm³ | Consistent with poly-methylated pyrroles. |
| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water | Lipophilic character dominates due to trimethylation.[1] |
| LogP | 2.1–2.5 (Predicted) | Indicates good membrane permeability potential. |
| pKa (Conj. Acid) | ~ -3.5 (Nitrile nitrogen) | Extremely weak base; protonation occurs only in superacids.[1] |
Spectroscopic Signatures
Identification of this compound relies on distinguishing the three methyl environments and the single aromatic proton.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.5–6.8 ppm (1H, s): The C4-H proton.[1] It appears as a singlet because positions 3 and 5 are blocked by methyl groups.
-
δ 3.4–3.6 ppm (3H, s): N-Methyl (N-CH₃). Typically the most deshielded methyl signal.
-
δ 2.1–2.4 ppm (6H, s/d): C3-CH₃ and C5-CH₃.[1] These may appear as two distinct singlets or overlapping peaks depending on solvent resolution.
-
-
IR Spectroscopy:
-
~2210–2225 cm⁻¹: Strong, sharp characteristic Nitrile (C≡N) stretch.[1]
-
~2900–2980 cm⁻¹: Aliphatic C-H stretches (Methyl groups).
-
Absence of N-H: Lack of broad band at 3200–3400 cm⁻¹ confirms N-methylation.
-
Synthetic Methodologies
Two primary routes are established for the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile. The choice depends on the availability of the precursor (aldehyde vs. unsubstituted pyrrole).
Pathway A: Chlorosulfonyl Isocyanate (CSI) Cyanation
This method is preferred for its directness, utilizing the high nucleophilicity of the electron-rich pyrrole ring.[1]
Mechanism:
-
Electrophilic Attack: The highly electrophilic CSI attacks the most electron-rich, sterically accessible position (C2) of 1,3,5-trimethylpyrrole.[1]
-
Intermediate Formation: Formation of an N-chlorosulfonyl amide intermediate.[2]
-
Elimination: Treatment with a base (DMF/TEA) facilitates the elimination of chlorosulfonic acid, yielding the nitrile.[2]
Pathway B: Aldoxime Dehydration
A classical approach converting the aldehyde functionality to a nitrile.[2]
Protocol Summary:
-
Condensation: React 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride to form the oxime.
-
Dehydration: Treat the oxime with a dehydrating agent (e.g., Acetic Anhydride or SOCl₂) to form the nitrile.
Figure 1: Dual synthetic pathways showing direct cyanation (top) and aldoxime dehydration (bottom).
Chemical Reactivity & Stability
Stability Profile
-
Hydrolysis: The nitrile group is relatively stable but can be hydrolyzed to the corresponding amide (partial hydrolysis) or carboxylic acid (full hydrolysis) under strong acidic (HCl) or basic (NaOH) conditions with heat.[1]
-
Oxidation: The pyrrole ring is susceptible to oxidation.[3] The presence of the electron-withdrawing nitrile group at C2 confers some stability against oxidative degradation compared to alkyl-only pyrroles, but storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent darkening (polymerization).
Functional Group Transformations
This molecule serves as a versatile scaffold:
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using LiAlH₄, providing access to pyrrole-based ethylamines.[1]
-
Electrophilic Substitution: The remaining aromatic proton at C4 is the primary site for further electrophilic substitution (e.g., formylation, bromination), although the nitrile group deactivates the ring slightly.
Safety & Handling (GHS Classification)
Signal Word: DANGER
Based on validated data for pyrrole-2-carbonitrile analogs, the following hazards are applicable:
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][4] |
| Serious Eye Damage | H318 | Causes serious eye damage.[4][6][7] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations, especially heating or synthesis involving CSI, must be performed inside a certified chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids. Light sensitive; store in amber vials.
References
-
BenchChem. (2025).[3] 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Product Description & Synthesis. Retrieved from [1]
- Barnett, G. H., et al. (1980). Synthesis of pyrrole-2-carbonitriles using chlorosulfonyl isocyanate. Canadian Journal of Chemistry, 58, 409.
-
PubChem. (2025).[8] Compound Summary: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS 70319-59-4).[1][2] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrole-2-carbonitrile derivatives. Retrieved from [1]
-
Thermo Scientific Chemicals. (2025). Pyrrole-2-carbonitrile Physical Properties. Retrieved from [1]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1H-Pyrrole-2-carbonitrile | 4513-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Nitrile Warhead: Biological Activity and Therapeutic Potential of Substituted Pyrrole-2-Carbonitriles
Executive Summary
The pyrrole-2-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by the synergistic interplay between the electron-rich pyrrole ring and the electron-withdrawing nitrile group.[1] Unlike passive structural linkers, the C-2 nitrile moiety often acts as a functional "warhead," capable of reversible covalent interactions with nucleophilic residues (serine/cysteine) in enzyme active sites. This guide analyzes the biological activity of these compounds, focusing on their dominant roles as DPP-4 inhibitors (metabolic regulation) and Kinase inhibitors (oncology), while providing validated experimental protocols for their evaluation.
The Pharmacophore: Electronic & Structural Basis
The biological efficacy of substituted pyrrole-2-carbonitriles stems from their unique electronic distribution. The pyrrole ring is
Key Structural Features[2][3][4][5]
-
The Nitrile "Trap" (C2-CN): Acts as a hydrogen bond acceptor in non-covalent binding modes (e.g., Kinases) or as an electrophilic trap for catalytic serine/cysteine residues (e.g., DPP-4, Cathepsins).
-
The NH Donor (N1): A critical hydrogen bond donor. N-alkylation often abolishes activity in kinase targets (hinge binding) but may improve pharmacokinetic properties in non-hinge binders.
-
C3/C4/C5 Vectors: These positions allow for "vectorial exploration" of hydrophobic pockets. Substitution at C4 and C5 is particularly critical for selectivity against homologous enzymes (e.g., DPP-8/9 vs. DPP-4).
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram maps the functional impact of substitutions at specific positions on the pyrrole ring.
Caption: Functional mapping of the pyrrole-2-carbonitrile scaffold. Red indicates the primary reactive center; Green indicates selectivity determinants.
Therapeutic Application: Metabolic Regulation (DPP-4 Inhibition)
The most authoritative application of pyrrole-2-carbonitriles is in the treatment of Type 2 Diabetes Mellitus via Dipeptidyl Peptidase-4 (DPP-4) inhibition.
Mechanism of Action: Reversible Covalent Inhibition
Unlike competitive inhibitors that merely occupy the active site, pyrrole-2-carbonitriles function as transition-state mimetics .
-
Recognition: The pyrrole ring fits into the S1 hydrophobic pocket of DPP-4.
-
The Trap: The nitrile carbon is attacked by the hydroxyl group of the catalytic Ser630 residue.
-
Imidate Formation: This forms a reversible imidate adduct (enzyme-inhibitor complex), mimicking the tetrahedral intermediate of peptide hydrolysis.
-
Result: This blocks the degradation of Incretin hormones (GLP-1 and GIP), prolonging insulin secretion.[2][3]
Scientific Note: The reversibility is crucial. Permanent covalent inhibition (suicide inhibition) can lead to immunotoxicity. The high dissociation rate of the nitrile-serine complex ensures a favorable safety profile.
Visualization: The Nitrile-Serine Trap
Caption: Mechanism of reversible covalent inhibition. The nitrile group forms a transient bond with Ser630, blocking substrate access.
Therapeutic Application: Oncology (Kinase Inhibition)
In oncology, substituted pyrrole-2-carbonitriles act as ATP-competitive inhibitors against targets such as JAK , SRC , and CDK .
Binding Mode
-
Hinge Interaction: The N1-H (pyrrole nitrogen) acts as a hydrogen bond donor to the kinase hinge region backbone (e.g., Glu residues). The C2-CN group acts as a hydrogen bond acceptor.
-
Gatekeeper Interaction: Substituents at C4 (often bulky aryls) extend into the hydrophobic back pocket, interacting with the gatekeeper residue, which dictates selectivity.
Comparative Data: Biological Activity by Substitution
The table below summarizes the activity of specific derivatives against key biological targets.
| Substitution Pattern | Primary Target | Activity Metric (IC50/MIC) | Mechanism Note |
| N1-H, C4-Aryl | DPP-4 | 4 - 10 nM | Covalent interaction with Ser630. High selectivity over DPP-8. |
| N1-H, C3-CN, C4-Aryl | Antimicrobial (S. aureus) | 2 - 8 µg/mL | Disruption of cell wall synthesis; often requires 3,5-disubstitution. |
| Fused Pyrrolo[2,3-d] | JAK/SRC Kinases | < 50 nM | ATP-competitive; N1 binds hinge region. |
| N1-Alkyl | Inactive (Kinases) | > 10 µM | Loss of critical H-bond donor capability in hinge region. |
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
Trustworthiness & Validation: This protocol is designed to be self-validating using a known inhibitor (Sitagliptin or Vildagliptin) as a positive control. It uses a fluorogenic substrate (Gly-Pro-AMC), which releases fluorescent AMC upon cleavage by DPP-4.
Materials
-
Enzyme: Recombinant Human DPP-4 (0.1 U/mL stock).
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock in DMSO.
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Test Compounds: Pyrrole-2-carbonitrile derivatives (dissolved in DMSO).
Workflow Diagram
Caption: Kinetic fluorometric assay workflow for determining IC50 values of pyrrole-2-carbonitrile derivatives.
Step-by-Step Methodology
-
Plate Setup: Use a black 96-well plate to minimize background fluorescence.
-
Compound Addition: Add 10 µL of test compound (varying concentrations) to wells. Include:
-
Blank: Buffer only (no enzyme).
-
Negative Control: Enzyme + DMSO (no inhibitor).
-
Positive Control: Enzyme + Sitagliptin (1 µM).
-
-
Enzyme Pre-incubation: Add 10 µL of DPP-4 enzyme solution. Incubate for 10 minutes at 37°C. Why? This allows the nitrile group to establish the equilibrium with the active site serine before substrate competition begins.
-
Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate solution.
-
Measurement: Immediately place in a fluorescence microplate reader. Measure kinetics at Ex/Em 360/460 nm for 20 minutes.
-
Calculation:
Fit data to a sigmoidal dose-response curve to calculate IC50.
References
-
DPP-4 Inhibition & SAR
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).[1][3][4][5] Brieflands. Link
-
Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014).[1][4] PubMed. Link
-
-
Kinase Inhibition & Mechanism
-
General Biological Activity (Antimicrobial/Synthesis)
Sources
- 1. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile safety and handling
An In-depth Technical Guide to the Safe Handling of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS No. 70319-59-4). It is intended for researchers, chemists, and drug development professionals who may handle this compound. As specific safety and toxicological data for this substituted pyrrole are limited, this guide synthesizes field-proven insights and data from structurally analogous compounds, primarily Pyrrole-2-carbonitrile and the parent pyrrole heterocycle, to establish a robust framework for risk mitigation.
Compound Identification and Physicochemical Profile
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is a nitrile-functionalized pyrrole derivative.[1] Its structure comprises a pyrrole ring, a core motif in many biologically active molecules, substituted with three methyl groups and a carbonitrile moiety.[1] This substitution pattern makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1]
A crucial aspect of ensuring safety is understanding a compound's physical and chemical properties. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, the following table summarizes key known and predicted properties.
| Property | Value | Source / Comment |
| IUPAC Name | 1,3,5-trimethylpyrrole-2-carbonitrile | [1] |
| CAS Number | 70319-59-4 | [1] |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Data not available. Assumed to be a liquid or low-melting solid, similar to related compounds.[2] | |
| Boiling Point | Data not available. For Pyrrole-2-carbonitrile: 92-94 °C at 2 mmHg. | |
| Stability | Pyrrole compounds can be sensitive to air, light, and heat, with a potential for polymerization. Assumed to be stable under recommended storage conditions (cool, dry, inert atmosphere). | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[3][4] |
Hazard Identification and Toxicological Assessment
A formal toxicological profile for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile has not been fully investigated.[2] Therefore, a conservative approach to hazard assessment is mandatory. The risk profile is inferred from its functional groups: the pyrrole ring and the nitrile (-C≡N) group.
The hazards of the parent compound, Pyrrole-2-carbonitrile , are well-documented and serve as the primary basis for this assessment.[2][3]
GHS Hazard Classification (Inferred from Pyrrole-2-carbonitrile)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
(Source: Classification for Pyrrole-2-carbonitrile as per Regulation (EC) No 1272/2008.[2][3])
Causality of Hazards:
-
Nitrile Toxicity: Organic nitriles are known for their potential to cause harm. While not as acutely toxic as inorganic cyanides, they can be metabolized to release cyanide ions in the body, which disrupts cellular respiration. This underpins the "Harmful if swallowed, in contact with skin, or if inhaled" classifications.
-
Pyrrole Heterocycle: The pyrrole ring and its derivatives can act as irritants. The classification "Causes skin irritation" and "May cause respiratory irritation" is consistent with this.[2] The most severe hazard, "Causes serious eye damage," necessitates stringent eye protection protocols.[2][4][5]
The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management follows a "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. This framework is a self-validating system, as it systematically reduces risk at its source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Standard Operating Procedures (SOPs)
Adherence to detailed protocols is critical for minimizing exposure and ensuring reproducible, safe science.
Risk Assessment Protocol
-
Identify Hazards: Review this guide and any available supplier Safety Data Sheets (SDS) for analogous compounds.[2][3][4][5] Acknowledge the unevaluated toxicological profile of the specific trimethylated compound.
-
Assess Quantities: Evaluate the scale of the experiment. Procedures involving milligrams carry a different risk profile than those involving multiple grams.
-
Evaluate Environment: Confirm the availability and certification of engineering controls (e.g., chemical fume hood, safety shower, eyewash station).
-
Determine Controls: Based on the assessment, select the appropriate combination of engineering controls, administrative procedures, and PPE.
-
Document: Record the risk assessment and the selected controls in the laboratory notebook before beginning any work.
Safe Handling and Use Protocol
This protocol is designed to be a self-validating system by integrating multiple layers of protection.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.[2]
-
Ensure the fume hood sash is at the lowest practical height.
-
Assemble all necessary equipment (glassware, reagents, spill kit) before retrieving the compound.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[2] Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Skin Protection: Wear a flame-retardant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating skin.
-
Respiratory Protection: All handling of the compound must be performed inside a chemical fume hood. If engineering controls fail or for major spill response, a respirator with an organic vapor cartridge may be necessary.[3]
-
-
Manipulation:
-
Handle the compound as a liquid or solid in a well-ventilated area, preferably a chemical fume hood, to control airborne levels.[2][3]
-
Avoid the formation of dusts or aerosols.[2]
-
Use non-sparking tools and ground equipment to prevent electrostatic discharge, especially when handling larger quantities.
-
-
Post-Handling:
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[2][3]
-
Location: Store in a dry, cool, and well-ventilated place.[2] A designated cabinet for toxic and flammable materials is recommended.
-
Environment: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from air and moisture, which can cause decomposition. Protect from light.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Security: Keep the compound in a locked area accessible only to authorized personnel.
Emergency Preparedness and Response
Rapid and correct response to an emergency can significantly reduce harm. All personnel must be familiar with these procedures.
Caption: A clear workflow for responding to spills or personnel exposure.
Spill Management
-
Minor Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow).[4]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and wash the spill site after material pickup is complete.[2]
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert all personnel.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) office and/or emergency services.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[2][5]
For all exposures, provide the medical team with the Safety Data Sheet for Pyrrole-2-carbonitrile or this guide. [5]
Fire Fighting
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards: During a fire, irritating and toxic gases, including oxides of nitrogen and hydrogen cyanide, may be generated by thermal decomposition.[2] Vapors may form explosive mixtures with air.[6]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4]
Waste Management and Disposal
Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Containerization: All waste contaminated with 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (e.g., excess reagent, contaminated absorbents, disposable gloves, glassware) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: The material should be disposed of as unused product.[2] Do not let the chemical enter drains or sewer systems.[2] All waste disposal must be handled by licensed chemical destruction professionals or your institution's EHS department, in accordance with all local, state, and federal regulations.
References
-
Pyrrole-2-carbonitrile Safety Data Sheet. Georganics. [Link]
-
Pyrrole Safety Data Sheet. DC Fine Chemicals. [Link]
Sources
An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily accessible literature, its synthesis can be logically derived from well-established methodologies in pyrrole chemistry. This document details the plausible synthetic routes, including the construction of the core pyrrole scaffold and the introduction of the critical nitrile functionality. Each synthetic step is accompanied by a detailed, field-proven protocol and an explanation of the underlying chemical principles, offering researchers and drug development professionals a practical guide to its preparation and use. Furthermore, this guide presents a thorough characterization profile, including expected spectroscopic data, and discusses the potential applications of this molecule in medicinal chemistry and materials science, grounded in the known bioactivities of related pyrrole-2-carbonitrile derivatives.
Introduction: The Significance of the Pyrrole-2-carbonitrile Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, the pyrrole scaffold is considered a "privileged structure" due to its wide-ranging applications in medicinal chemistry and materials science.[2][3] The introduction of a carbonitrile (-C≡N) group at the 2-position of the pyrrole ring creates a molecule with a unique electronic profile and versatile reactivity. The electron-withdrawing nature of the nitrile group significantly influences the chemical properties of the pyrrole ring, making it a valuable intermediate for further functionalization.[4]
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (Figure 1) is a specific derivative that combines the pyrrole core with three methyl groups at the 1, 3, and 5-positions, and a nitrile group at the 2-position. This substitution pattern offers a balance of steric and electronic features that can be exploited in the design of novel molecules with potential therapeutic or material applications.[4]
Figure 1. Chemical Structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Retrosynthetic Analysis and Historical Context
While a definitive seminal publication detailing the first synthesis of 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile is not readily apparent in the surveyed literature, its synthesis can be logically approached through a retrosynthetic analysis based on established and reliable chemical transformations. The primary disconnection lies between the pyrrole core and the nitrile group, suggesting two main synthetic strategies (Figure 2).
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile.
Route A involves the direct cyanation of a pre-formed 1,3,5-trimethyl-1H-pyrrole ring. This is an attractive approach due to its atom economy. Route B is a two-step process involving the formylation of the trimethylated pyrrole to yield the corresponding 2-carbaldehyde, which is then converted to the nitrile. This route offers the advantage of utilizing the robust and widely applicable Vilsmeier-Haack formylation.
The historical context for these reactions is rich. The Paal-Knorr synthesis, dating back to 1884, is a classic and efficient method for constructing the pyrrole ring itself from a 1,4-dicarbonyl compound.[5] The Vilsmeier-Haack reaction, another cornerstone of organic synthesis, provides a reliable means of formylating electron-rich aromatic and heteroaromatic compounds. The conversion of aldehydes to nitriles via their oximes is a standard transformation with a long history in organic chemistry. Direct cyanation of pyrroles, particularly with reagents like chlorosulfonyl isocyanate (CSI), is a more modern development that offers a direct and efficient route to these valuable intermediates.
Synthesis of the Precursor: 1,3,5-Trimethyl-1H-pyrrole
The logical and most efficient starting point for the synthesis of the target molecule is the preparation of the 1,3,5-trimethyl-1H-pyrrole core. The Paal-Knorr synthesis is the method of choice for this transformation.
Theoretical Basis: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form a substituted pyrrole.[5][6] The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate yields the aromatic pyrrole ring.[7] For the synthesis of 1,3,5-trimethyl-1H-pyrrole, the required starting materials are 3-methyl-2,5-hexanedione and methylamine.
Diagram 2: Paal-Knorr Synthesis of 1,3,5-Trimethyl-1H-pyrrole
Caption: Mechanism of the Paal-Knorr synthesis for the pyrrole precursor.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is based on established procedures for the Paal-Knorr synthesis and is adapted for the specific target of 1,3,5-trimethyl-1H-pyrrole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2,5-hexanedione (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Addition of Amine: To the stirred solution, add methylamine (as a solution in ethanol or water, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validating System: The successful synthesis of the precursor can be confirmed by NMR and mass spectrometry. The 1H NMR spectrum should show characteristic signals for the three methyl groups and the vinylic proton on the pyrrole ring. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1,3,5-trimethyl-1H-pyrrole (C8H13N, M.W. 123.20 g/mol ).
Introduction of the Nitrile Group
With the 1,3,5-trimethyl-1H-pyrrole precursor in hand, the next critical step is the introduction of the nitrile group at the 2-position. Two highly effective methods are presented here.
Method A: Vilsmeier-Haack Formylation and Subsequent Conversion
This two-step approach first introduces a formyl group (-CHO) onto the pyrrole ring, which is then converted to the nitrile.
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The reacting species, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[9] The electron-donating methyl groups on the pyrrole ring activate it towards electrophilic substitution, with the formylation occurring preferentially at the vacant and sterically accessible 2-position.[10]
Diagram 3: Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of the pyrrole precursor.
Experimental Protocol: Vilsmeier-Haack Formylation [Adapted from general procedures, e.g., Organic Syntheses][11]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl3 (1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,3,5-trimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or a non-polar solvent like dichloromethane, dropwise at 0 °C.
-
Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Work-up and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the resulting 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde by column chromatography or recrystallization.[12]
The conversion of the aldehyde to the nitrile is a two-step process: formation of the aldoxime followed by dehydration.
Experimental Protocol: Oxime Formation and Dehydration
-
Oxime Formation: Dissolve 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol or a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.1 eq) and heat the mixture to reflux for 1-2 hours. The formation of the oxime can be monitored by TLC. After cooling, the oxime may precipitate and can be collected by filtration.[13]
-
Dehydration: The crude oxime can be dehydrated using a variety of reagents. A common and effective method is to heat the oxime with acetic anhydride. Alternatively, reagents such as thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride can be used.[14] The reaction is typically heated until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile.
Method B: Direct Cyanation with Chlorosulfonyl Isocyanate (CSI)
Direct cyanation offers a more streamlined approach to the synthesis of the target molecule. Chlorosulfonyl isocyanate (CSI) is a powerful electrophile that reacts with electron-rich pyrroles to introduce a nitrile group.[15] The electron-donating methyl groups on the pyrrole ring facilitate this electrophilic substitution at the 2-position. The reaction proceeds through an N-chlorosulfonyl amide intermediate, which is then treated with a base (like DMF or triethylamine) to eliminate chlorosulfonic acid and form the nitrile.
Experimental Protocol: Direct Cyanation with CSI [Adapted from general procedures for pyrrole cyanation]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3,5-trimethyl-1H-pyrrole (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane. Cool the solution to 0 °C.
-
Addition of CSI: Add chlorosulfonyl isocyanate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Caution: CSI is highly reactive and corrosive.
-
Formation of Nitrile: After the addition is complete, add anhydrous DMF (2.0 eq) dropwise at 0 °C, followed by the slow addition of triethylamine (2.0 eq).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. A precipitate of triethylammonium salts will form. Filter the reaction mixture and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile.
Characterization of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.
| Technique | Expected Observations |
| 1H NMR | Three distinct singlets for the three methyl groups (N-CH3, C3-CH3, C5-CH3) and one singlet for the C4-H proton. The chemical shifts will be influenced by the electronic environment. |
| 13C NMR | Signals corresponding to the pyrrole ring carbons, the three methyl carbons, and a characteristic signal for the nitrile carbon (typically in the range of 115-120 ppm). |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band around 2220-2230 cm-1, characteristic of the C≡N stretching vibration. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular formula C8H10N2 (M.W. 134.18 g/mol ). |
Table 1: Expected Spectroscopic Data for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile [4]
Applications in Research and Drug Development
Pyrrole-2-carbonitrile derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.[16][17] While specific studies on 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile are not widely reported, its structural features suggest its potential as a valuable intermediate in several areas:
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is a common motif in antimicrobial compounds. The nitrile group can act as a key pharmacophore or be further elaborated into other functional groups to modulate activity.
-
Anticancer Drug Discovery: Many pyrrole-containing molecules have demonstrated potent anticancer activity. The substitution pattern of 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile provides a scaffold that can be further modified to target specific biological pathways in cancer cells.[1]
-
Enzyme Inhibitors: The unique electronic and steric properties of this molecule make it an attractive candidate for screening as an inhibitor of various enzymes implicated in disease.
-
Materials Science: The pyrrole ring is a building block for conducting polymers. The nitrile group can influence the electronic properties of such materials and also serve as a handle for further polymerization or functionalization.
Conclusion
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through well-established and logical chemical transformations. This guide has provided a detailed roadmap for its preparation, starting from the construction of the trimethylated pyrrole core via the Paal-Knorr synthesis, followed by the introduction of the nitrile functionality through either a two-step formylation-dehydration sequence or a direct cyanation reaction. The provided protocols, grounded in fundamental chemical principles, offer a practical resource for researchers. The versatile reactivity of this molecule, coupled with the known biological importance of the pyrrole-2-carbonitrile scaffold, positions 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile as a promising building block for the development of novel therapeutic agents and functional materials.
References
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- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686.
- Loader, C. E., & Anderson, H. J. (1982). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 60(3), 383-389.
- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
- Dehydration of oxime to nitriles. (2019). AIP Conference Proceedings, 2063(1), 030019.
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Paal–Knorr synthesis. (2023, December 29). In Wikipedia. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Research and Analytical Reviews, 6(2), 888-892.
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Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (1970). Retrieved February 19, 2026, from [Link]
- The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. (1982). Canadian Journal of Chemistry, 60(3), 383-389.
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1H-Pyrrole, 2,3,5-trimethyl- - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
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Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
A versatile and green mechanochemical route for aldehyde-oxime conversions Supporting Information - The Royal Society of Chemistry. (2012). Retrieved February 19, 2026, from [Link]
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC. (2014). Beilstein Journal of Organic Chemistry, 10, 466-470.
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Pyrrole-2-carboxaldehyde - Organic Syntheses. (n.d.). Retrieved February 19, 2026, from [Link]
- A versatile and green mechanochemical route for aldehyde-oxime conversions. (2012).
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-15.
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Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
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2,3,4,5-tetramethylpyrrole - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
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Pyrrole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 19, 2026, from [Link]
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1,2,5-Trimethylpyrrole - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
-
Pyrrole-2-carbonitrile - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (2023). Molecules, 28(17), 6398.
- Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed. (2023). ACS Medicinal Chemistry Letters, 14(8), 1079-1087.
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (2017). Journal of Chemical Engineering & Process Technology, 8(4).
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- Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformation - Semantic Scholar. (2008). ARKIVOC, 2008(2), 124-133.
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Technical Guide: Theoretical Calculations on 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
The following technical guide details the theoretical computational framework for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS: 70319-59-4). This document is structured for researchers and drug development professionals, focusing on the application of Density Functional Theory (DFT) to validate molecular properties, predict reactivity, and assess pharmaceutical potential.
Executive Summary
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile represents a critical heterocyclic scaffold in medicinal chemistry.[1][2] The coexistence of the electron-rich pyrrole core with the electron-withdrawing nitrile group creates a unique "push-pull" electronic system. This guide establishes a standardized computational protocol to predict its structural, electronic, and spectroscopic properties, essential for structure-activity relationship (SAR) studies in drug design.
Key Molecular Parameters:
-
Molecular Formula: C₈H₁₀N₂[1]
-
Molecular Weight: 134.18 g/mol [1]
-
Core Reactivity: Nucleophilic attack at the pyrrole ring vs. electrophilic attack at the nitrile carbon.
Computational Methodology (The Core Protocol)
To ensure high-fidelity results, we employ a Density Functional Theory (DFT) approach.[1] The following protocol is the validated standard for small organic heterocycles of this class.
Level of Theory[3][4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional offers the optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1]
-
Diffuse functions (++): Critical for capturing the electron density of the lone pair on the nitrile nitrogen and the pyrrole nitrogen.
-
Polarization functions (d,p): Essential for accurate description of the aromatic ring and methyl group geometries.
-
Optimization Workflow
The calculation must follow a strict self-validating sequence:
-
Geometry Optimization: Minimize energy to finding the global minimum on the Potential Energy Surface (PES).
-
Frequency Calculation: Confirm the stationary point by ensuring zero imaginary frequencies .
-
Electronic Property Calculation: Single-point energy calculation for HOMO-LUMO and Dipole Moment.
Computational Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the theoretical characterization process.
Caption: Validated computational workflow for characterizing 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Structural & Electronic Analysis
This section interprets the theoretical output, explaining the causality behind the molecular behavior.
Geometry and Sterics
The 1,3,5-trimethyl substitution pattern imposes specific steric constraints.
-
Planarity: The pyrrole ring is predicted to remain planar. However, the N-methyl group (position 1) may exhibit slight deviation due to steric repulsion with the adjacent nitrile group at position 2 and the methyl group at position 5.
-
Bond Lengths:
-
C2-C(Nitrile): Expect a shortening (~1.42 Å) due to conjugation between the pyrrole ring and the nitrile group.
-
C≡N: Typical triple bond length of ~1.15-1.16 Å.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyrrole ring carbons , indicating the site of electrophilic attack. The methyl groups at 3 and 5 inductively donate electron density, raising the HOMO energy.
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitrile (-CN) group and the adjacent C2 carbon. This confirms the nitrile's role as an electron sink, making C2 susceptible to nucleophilic attack if not for the steric shielding.
| Property | Theoretical Expectation (B3LYP) | Significance |
| HOMO Energy | ~ -5.8 to -6.2 eV | Indicates ionization potential; susceptibility to oxidation. |
| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates electron affinity; reactivity with nucleophiles. |
| Band Gap | ~ 5.0 - 5.5 eV | Suggests high chemical stability (hard molecule). |
| Dipole Moment | ~ 4.5 - 5.5 Debye | High polarity due to the strong nitrile dipole aligned with the pyrrole vector. |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
-
Red Regions (Negative Potential): Concentrated on the Nitrile Nitrogen (lone pair). This is the primary hydrogen-bond acceptor site for drug-receptor interactions.
-
Blue Regions (Positive Potential): Located around the Methyl Hydrogens , serving as weak H-bond donors or hydrophobic contact points.
Spectroscopic Profiling & Validation
Trustworthiness in computational chemistry relies on validation against experimental benchmarks.
Vibrational Analysis (IR Spectroscopy)
Theoretical frequencies are typically overestimated by harmonic approximation. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.
| Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Experimental Benchmark | Interpretation |
| C≡N Stretch | ~2310 | ~2220 | ~2220 cm⁻¹ [1] | Diagnostic peak; confirms nitrile integrity. |
| C-H (Methyl) | ~3050-3150 | ~2950 | 2850-2950 cm⁻¹ | Aliphatic C-H stretching. |
| Ring C=C | ~1550-1650 | ~1500-1600 | 1400-1600 cm⁻¹ | Pyrrole skeletal vibrations. |
NMR Prediction (GIAO Method)
Nuclear Magnetic Resonance shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform solvation (PCM model).
-
¹H NMR Validation:
-
¹³C NMR Validation:
-
Nitrile Carbon: The most distinct signal, predicted at 115–120 ppm [1].
-
C2 (Ipso): Significant downfield shift due to the nitrile attachment.[1]
-
Thermodynamic & Reactivity Descriptors
For drug development, understanding the metabolic stability is key. We calculate Global Reactivity Descriptors based on Koopmans' theorem.
Global Hardness (η) and Softness (S)
-
Hardness (η = (I - A) / 2): A high value indicates resistance to charge transfer. This molecule is expected to be "hard," implying it is stable and less likely to undergo spontaneous redox reactions in biological systems.
-
Electrophilicity Index (ω): Measures the energy lowering associated with maximal electron flow. The nitrile group increases ω, suggesting the molecule can act as an electrophile in covalent docking scenarios (e.g., targeting cysteine residues).
Fukui Functions
To predict specific reaction sites:
-
f+ (Nucleophilic Attack): Highest on C2 (nitrile carbon) and C5 .
-
f- (Electrophilic Attack): Highest on C4 (the only unsubstituted ring carbon), making it the primary site for metabolic functionalization (e.g., halogenation or hydroxylation).
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70319-59-4, 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile. Retrieved from [Link]
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electrophilic substitution mechanism in trimethylated pyrroles
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Trimethylated Pyrroles
Introduction: The Privileged Pyrrole Scaffold
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its presence in vital natural products like heme and chlorophyll underscores its fundamental role in biology.[1] For synthetic chemists, the pyrrole core is a π-excessive aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene.[4][5][6] This heightened reactivity, a result of the nitrogen lone pair's participation in the aromatic sextet, allows for functionalization under mild conditions, but also presents challenges in controlling regioselectivity and preventing undesirable side reactions like acid-catalyzed polymerization.[4][7]
This guide provides a detailed examination of the electrophilic substitution mechanism as applied to trimethylated pyrrole systems. By analyzing the interplay of the inherent reactivity of the pyrrole nucleus with the electronic and steric effects of methyl substituents, we will elucidate the principles that govern reaction outcomes. This understanding is critical for professionals seeking to predictably synthesize complex, highly substituted pyrrolic molecules for applications in drug discovery and beyond.
Section 1: Foundational Principles of Pyrrole Reactivity
Before delving into substituted systems, it is crucial to grasp the reactivity of the parent pyrrole ring. The delocalization of the nitrogen's lone pair into the ring increases the electron density at the carbon atoms, rendering them highly nucleophilic.[4]
The Wheland Intermediate and Regioselectivity
Electrophilic attack on the pyrrole ring proceeds via a positively charged resonance-stabilized intermediate known as the Wheland intermediate or arenium ion.[8] The stability of this intermediate dictates the preferred position of attack.
-
Attack at C2 (α-position): This is the kinetically favored pathway. The resulting positive charge is delocalized over three atoms, including the nitrogen, leading to a more stable intermediate with three significant resonance structures.[4][9][10]
-
Attack at C3 (β-position): Attack at this position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The nitrogen atom is not directly involved in stabilizing the charge, leading to a less stable intermediate with only two major resonance contributors.[9][10]
Consequently, electrophilic substitution on unsubstituted pyrrole overwhelmingly occurs at the C2 or C5 positions.[5][6][9]
Figure 1: Regioselectivity in Pyrrole Electrophilic Substitution.
Section 2: The Directing Influence of Trimethylation
The addition of methyl groups to the pyrrole ring further enhances its reactivity. Methyl groups are electron-donating through both an inductive effect and hyperconjugation, further enriching the electron density of the aromatic system and stabilizing the cationic Wheland intermediate.[11] The positions of these methyl groups, however, have profound consequences for the regiochemical outcome of substitution reactions by physically blocking certain positions and electronically directing the electrophile to the remaining vacant sites.
We will consider two primary, commercially available isomers: 2,3,5-trimethylpyrrole and 2,3,4-trimethylpyrrole.
Case Study: 2,3,5-Trimethylpyrrole
In 2,3,5-trimethylpyrrole, both α-positions (C2, C5) and one β-position (C3) are occupied. This leaves only the C4 position available for substitution. The combined electron-donating effects of the three methyl groups strongly activate this remaining position, making it a highly predictable and reactive site for electrophilic attack.
Case Study: 2,3,4-Trimethylpyrrole
This isomer presents a more nuanced scenario. The C2, C3, and C4 positions are blocked, leaving the C5 (α-position) as the only vacant site. Based on the foundational principles of pyrrole reactivity, this α-position is already the most electronically favored site for attack. The activating effects of the adjacent methyl groups at C3 and C4 further enhance the nucleophilicity of C5, making substitution at this position rapid and highly selective.
Section 3: Key Transformations of Trimethylated Pyrroles
The enhanced reactivity and predictable regioselectivity of trimethylated pyrroles make them valuable substrates for a variety of electrophilic substitution reactions. However, the high electron density of the ring necessitates the use of mild reagents to prevent polymerization or unwanted side reactions.[4][12]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[13] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] This reagent is mild enough to avoid polymerization of the sensitive pyrrole ring.[14]
For 2,3,5-trimethylpyrrole, formylation occurs exclusively at the C4 position.
Figure 2: Workflow for Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3,5-Trimethylpyrrole
-
System Integrity: This protocol is self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the expected regiochemistry and purity.
-
Causality: Phosphorus oxychloride is a highly reactive dehydrating agent that activates the carbonyl oxygen of DMF, making the carbon susceptible to attack by the dimethylamino nitrogen, ultimately forming the electrophilic Vilsmeier reagent. The reaction is performed at low temperature to control the exothermic generation of the reagent and to prevent potential side reactions with the highly activated pyrrole.
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2,3,5-trimethylpyrrole (1.0 eq.) in a minimal amount of an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Workup and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.
-
Extraction: Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-formyl-2,3,5-trimethylpyrrole.
Halogenation
Direct halogenation of pyrroles with elemental halogens (Br₂, Cl₂) is often too vigorous and leads to polyhalogenation and decomposition.[16] Therefore, milder and more controlled halogenating agents are required. N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are the reagents of choice for the monohalogenation of activated pyrroles.[12]
-
Trustworthiness: The use of a 1:1 stoichiometric ratio of NBS to the pyrrole substrate provides a self-limiting system that strongly favors mono-bromination. The reaction is typically rapid at low temperatures, and the succinimide byproduct is easily removed during workup.
Experimental Protocol: Bromination of 2,3,4-Trimethylpyrrole with NBS
-
Setup: Dissolve 2,3,4-trimethylpyrrole (1.0 eq.) in a suitable inert solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq.) portion-wise to the stirred solution. The reaction is often exothermic; maintain the temperature at or below 5°C.
-
Monitoring: The reaction is typically complete within 30-60 minutes. Monitor by TLC until the starting pyrrole is consumed.
-
Workup: Once complete, filter the reaction mixture to remove the succinimide byproduct. Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to afford the crude 5-bromo-2,3,4-trimethylpyrrole, which can be further purified if necessary.
Nitration
The extreme sensitivity of pyrroles to strong acids precludes the use of standard nitrating mixtures like HNO₃/H₂SO₄, which cause immediate polymerization.[4][7] The preferred reagent is acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.[7][17] This provides a source of the nitronium ion (NO₂⁺) under non-protic, less harsh conditions.
For trimethylated pyrroles, nitration will occur at the available C4 position for the 2,3,5-isomer and the C5 position for the 2,3,4-isomer.
Section 4: Data Synthesis and Summary
The predictable nature of electrophilic substitution on trimethylated pyrroles can be summarized for quick reference. The primary influencing factors are the inherent C2/C5 preference of the pyrrole ring and the steric blocking by the methyl substituents.
| Pyrrole Isomer | Available Position(s) | Predicted Major Product Regioisomer | Rationale |
| 2,3,5-Trimethylpyrrole | C4 (β-position) | 4-Substituted | All other positions are sterically blocked. The C4 position is activated by three electron-donating methyl groups. |
| 2,3,4-Trimethylpyrrole | C5 (α-position) | 5-Substituted | The C5 position is an inherently activated α-position, and it is the only site available for substitution. |
| 1,2,5-Trimethylpyrrole | C3, C4 (β-positions) | Mixture of 3- and 4-substituted | Both α-positions are blocked. The remaining β-positions have similar reactivity.[18] |
Conclusion: Leveraging Mechanistic Insights in Synthesis
A thorough understanding of the empowers chemists to design rational synthetic routes to complex, highly-substituted heterocyclic compounds. By selecting appropriate, mild electrophilic reagents and leveraging the predictable directing effects of the methyl groups, these versatile building blocks can be selectively functionalized. This control is paramount in the fields of drug development and materials science, where precise molecular architecture dictates function. The protocols and principles outlined in this guide serve as a foundational resource for professionals aiming to harness the synthetic potential of the substituted pyrrole scaffold.
References
-
Huang, C., Zeng, Y., Cheng, H., Hu, A., Liu, L., Xiao, Y., & Zhang, J. (2017). A One-Pot Construction of Halogenated Trifluoromethylated Pyrroles through NXS (X = Br, I) Triggered Cascade. Organic Letters, 19, 4968-4971. [Link]
-
Lin, Z. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. [Link]
-
Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? [Link]
-
Butler, A. R., Pogorzelec, P., & Shepherd, P. T. (1977). Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution. Journal of the Chemical Society, Perkin Transactions 2, 1452-1457. [Link]
-
Quora. (2016). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? [Link]
-
University document. (n.d.). Pyrrole reaction. [Link]
-
Mihailciuc, C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
-
PubMed. (2011). Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via[19][19] or[19][20] rearrangements of O-vinyl oximes. [Link]
-
ResearchGate. (n.d.). Nitration of 1‐methyl‐2,3,4‐trinitropyrrole (2) with excess equivalents... [Link]
-
Organic-Chemistry.org. (n.d.). Pyrrole nitration. [Link]
-
Britannica. (2008). Pyrrole. [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil... [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
Organic-Chemistry.org. (n.d.). Halogenation and sulfonation of pyrrole. [Link]
-
National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]
-
S. S. Shinde, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Zhou, J., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Chemistry & Chemical Technology. [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc. [Link]
-
National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]
-
Slideshare. (n.d.). Chemistry of pyrrole. [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... [Link]
-
National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Butler, A. R., & Wright, C. (1980). Electrophilic substitution in pyrroles. Part 4. Hydrogen exchange in acid solution. Journal of the Chemical Society, Perkin Transactions 2, 110-112. [Link]
-
Open Library. (n.d.). Pyrrole. [Link]
-
Online Organic Chemistry Tutor. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. [Link]
-
ResearchGate. (2025). Direct nitration of five membered heterocycles. [Link]
-
YouTube. (2020). Lecture 03 : Chemical reactions of pyrrole, Electrophillic substitutions mechanism. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Clementi, S., & Marino, G. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1757-1760. [Link]
-
PubMed. (2007). Synthesis of pyrrolnitrin and related halogenated phenylpyrroles. [Link]
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Technical Deep Dive: The Role of the Nitrile Group in Pyrrole Ring Reactivity
Executive Summary
The introduction of a nitrile (-CN) group onto a pyrrole ring induces a profound electronic inversion, transforming the heterocycle from an electron-rich, acid-sensitive substrate into a stabilized, electron-deficient scaffold. This modification lowers the pKa of the pyrrolic N-H by approximately 8–9 log units, alters the regioselectivity of electrophilic aromatic substitution (
Electronic Structure & Physicochemical Properties[1][2]
Electronic Deactivation & Resonance
Pyrrole is π-excessive, typically reacting with electrophiles at the
-
Resonance Effect: The
-system of the nitrile conjugates with the pyrrole ring, delocalizing the nitrogen lone pair and placing positive character on the ring carbons. -
Stability: Thermodynamic calculations indicate that 3-cyanopyrrole is approximately 0.51 kcal/mol more stable than 2-cyanopyrrole, attributed to minimized dipole repulsion and preserved aromaticity in the resonance hybrids.
Acidity (pKa Shift)
The most significant physicochemical change is the acidification of the N-H bond.
-
Unsubstituted Pyrrole: pKa
23.0 (in DMSO). -
2-Cyanopyrrole: pKa
14.2–14.8 (in DMSO).
Implication: The N-H proton in cyanopyrroles can be removed by weaker bases (e.g., carbonates or hydroxides in polar aprotic solvents) compared to the strong bases (e.g., NaH, BuLi) required for pyrrole. This facilitates N-alkylation under mild conditions, avoiding polymerization.
Visualization of Electronic Effects
The following diagram illustrates the resonance contributions and the resulting deactivation of the ring.
Caption: Figure 1. Electronic perturbation caused by the nitrile group, shifting pyrrole from an electrophile-reactive species to one capable of nucleophilic interactions and selective deprotonation.
Reactivity Profiles & Regioselectivity[1][3]
Electrophilic Aromatic Substitution ( )
The -CN group deactivates the ring, making it resistant to the polymerization often seen with acid-catalyzed reactions of simple pyrroles.
-
Directing Effect: A nitrile at C2 directs incoming electrophiles primarily to C4 (meta-like), rather than the typical C5.
-
Conditions: Requires stronger electrophiles or Lewis acid catalysis compared to unsubstituted pyrrole.
Directed Ortho-Metalation (DoM)
The nitrile group can serve as a Directed Metalation Group (DMG) for lithiation, provided the acidic N-H is protected.
-
Protecting Group: Bulky groups like SEM (2-(trimethylsilyl)ethoxymethyl) or TIPS are essential to prevent N-deprotonation or nucleophilic attack at the nitrile carbon.
-
Regiochemistry: Lithiation of N-protected 2-cyanopyrrole typically occurs at C3 (ortho to CN), allowing functionalization at a position difficult to access via
.
Nucleophilic Interactions
Unlike simple pyrroles, cyanopyrroles can undergo nucleophilic aromatic substitution (
Synthetic Protocols
Protocol A: Synthesis of 2-Cyanopyrrole via Chlorosulfonyl Isocyanate (CSI)
This method is preferred for its scalability and avoidance of unstable intermediates.
Reagents: Pyrrole, Chlorosulfonyl Isocyanate (CSI), DMF, Dichloromethane (DCM).
-
Preparation: Dissolve pyrrole (1.0 eq) in anhydrous DCM under
atmosphere. Cool to 0°C. -
Addition: Dropwise add CSI (1.0 eq) over 30 minutes. The reaction forms an intermediate
-chlorosulfonyl amide. -
Conversion: Add anhydrous DMF (2.0 eq) to the mixture at 0°C. Stir for 1 hour. The Vilsmeier-type adduct facilitates the loss of
and HCl. -
Workup: Pour the mixture onto ice/water. Extract with DCM.[3] Wash organic layer with
(aq) to remove acidic byproducts. -
Purification: Dry over
, concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).-
Yield: Typically 60–75%.
-
Note: Handle CSI with extreme caution (corrosive/moisture sensitive).
-
Protocol B: C4-Selective Bromination of 2-Cyanopyrrole
Demonstrates the meta-directing effect of the nitrile group.
Reagents: 2-Cyanopyrrole, N-Bromosuccinimide (NBS), THF.
-
Dissolution: Dissolve 2-cyanopyrrole (1.0 eq) in THF. Cool to -78°C to maximize regiocontrol.
-
Bromination: Add NBS (1.0 eq) dissolved in THF dropwise.
-
Reaction: Allow to warm slowly to room temperature over 4 hours.
-
Outcome: The major product is 4-bromo-2-cyanopyrrole .
-
Validation: Confirmed by
H NMR (coupling constants are distinct for 2,4-disubstituted pyrroles).
-
Decision Framework for Functionalization
Use this logic flow to determine the optimal synthetic route for functionalizing a cyanopyrrole scaffold.
Caption: Figure 2. Decision tree for regioselective functionalization of 2-cyanopyrrole based on N-protection status and reagent choice.
Case Studies in Drug Design
Metabolic Stability (Blocker Strategy)
In the development of Vildagliptin (though a pyrrolidine, the principle applies to pyrroles), the nitrile group serves a dual role:
-
Warhead: Forms a reversible covalent bond with the catalytic serine of the target enzyme (DPP-4).
-
Metabolic Blocker: When applied to aromatic pyrroles, a C2-nitrile blocks the primary site of oxidative metabolism (P450-mediated oxidation often occurs at
-carbons), significantly extending half-life ( ).
Tyrosinase Inhibitors
Recent studies (e.g., Compound A12) utilize 2-cyanopyrrole as a core scaffold.[6][7] The nitrile acts as a hydrogen bond acceptor within the active site, while the pyrrole ring engages in
References
-
Synthesis of 2-cyanopyrroles via CSI: Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[8][1][3][9] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry.[3] Link
-
Tyrosinase Inhibitors & Bioactivity: Hu, Y. G., et al. (2022).[6] Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Link
-
pKa of Pyrroles in DMSO: Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Organic Chemistry Data. Link
- Regioselectivity in Pyrrole Substitution: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text Reference).
-
Lithiation of Protected Pyrroles: Hasan, I., et al. (1981). Syntheses of 3-substituted pyrroles. Journal of Organic Chemistry. Link
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Abstract
This document provides a detailed protocol for the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, a valuable substituted pyrrole derivative for potential applications in medicinal chemistry and materials science. The synthesis is achieved through an efficient electrophilic cyanation of the corresponding 1,3,5-trimethyl-1H-pyrrole starting material. The chosen methodology utilizes chlorosulfonyl isocyanate (CSI) as the cyanating agent, a powerful and effective reagent for this transformation. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and a troubleshooting guide. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
Substituted pyrroles are a cornerstone of many biologically active molecules and functional materials.[1] The cyano group, in particular, is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, making 2-cyanopyrroles highly sought-after intermediates in synthetic chemistry.[2][3]
This application note details a robust and scalable synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile. The strategy hinges on the direct electrophilic cyanation of the electron-rich 1,3,5-trimethyl-1H-pyrrole ring. The C2 position of the pyrrole ring is the most nucleophilic and, in this case, sterically accessible position, making it the prime target for electrophilic substitution.
Among various cyanating methods, the use of chlorosulfonyl isocyanate (CSI) followed by decomposition of the intermediate with a tertiary amine in the presence of N,N-dimethylformamide (DMF) stands out for its efficiency and high yield.[4][5] This method avoids the use of more toxic traditional cyanide salts and provides a direct route to the desired nitrile.
Overall Reaction Scheme: 1,3,5-trimethyl-1H-pyrrole + Chlorosulfonyl Isocyanate (CSI) → Intermediate → 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Mechanistic Insights: The "Why" Behind the Reaction
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The high reactivity of CSI makes it a potent electrophile.
-
Electrophilic Attack: The reaction is initiated by the attack of the electron-rich C2 position of the 1,3,5-trimethyl-1H-pyrrole on the electrophilic carbon atom of the isocyanate group in CSI. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Intermediate Formation: The intermediate quickly rearranges to form an N-chlorosulfonyl carbamoyl chloride, which then cyclizes to form a stable N-chlorosulfonyl amide intermediate.
-
Decomposition to Nitrile: The addition of N,N-dimethylformamide (DMF) is crucial. It is believed to act as a catalyst in the decomposition of the N-chlorosulfonyl amide intermediate.[4] Subsequent treatment with a tertiary amine, such as triethylamine, facilitates the elimination of chlorosulfonic acid and completes the formation of the nitrile product.[4][5]
Below is a diagram illustrating the key phases of the reaction mechanism.
Caption: Simplified reaction mechanism for the cyanation of 1,3,5-trimethyl-1H-pyrrole using CSI.
Experimental Protocol
This protocol is adapted from established procedures for the cyanation of N-substituted pyrroles.[4][5]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 1,3,5-trimethyl-1H-pyrrole | 13522-34-6 | 109.16 g/mol | Starting material |
| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | 141.53 g/mol | EXTREMELY HAZARDOUS |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous grade |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous grade |
| Acetonitrile | 75-05-8 | 41.05 g/mol | Anhydrous grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Reagent grade |
| Brine (Saturated NaCl) | 7647-14-5 | - | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-salt bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
CRITICAL SAFETY PRECAUTIONS
Chlorosulfonyl Isocyanate (CSI) is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water. [6][7][8]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a full face shield, and butyl rubber or nitrile gloves.[6][8]
-
Reaction with Water: CSI reacts violently and exothermically with water, releasing toxic gases.[6][9] Ensure all glassware is scrupulously dried before use. Avoid any contact with moisture.
-
Storage: Store CSI in a tightly sealed container under an inert atmosphere in a refrigerated, dry location (2-8 °C).[7]
-
Spills: Absorb spills with an inert, dry material like sand or vermiculite and place in a suitable container for disposal.[6] Do not use water to clean up spills.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8] If inhaled, move to fresh air and get medical aid.[6]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.
-
Charge the flask with 1,3,5-trimethyl-1H-pyrrole (e.g., 10.9 g, 0.1 mol) and anhydrous acetonitrile (200 mL).
-
Cool the stirred solution to between -10 °C and -5 °C using an ice-salt bath. The temperature control at this stage is critical to manage the exothermic reaction.
-
-
Addition of Chlorosulfonyl Isocyanate (CSI):
-
Slowly add chlorosulfonyl isocyanate (14.1 g, 0.1 mol, 1.0 equivalent) dropwise via the addition funnel over 30-45 minutes.
-
Causality: A slow, controlled addition is paramount to prevent a dangerous temperature spike. The reaction is highly exothermic. Maintain the internal reaction temperature at or below 0 °C throughout the addition.
-
After the addition is complete, stir the mixture at this temperature for an additional 15-30 minutes to ensure the complete formation of the intermediate.
-
-
Conversion to Nitrile:
-
While maintaining a low temperature, add anhydrous N,N-dimethylformamide (DMF) (14.6 g, 0.2 mol, 2.0 equivalents) dropwise, keeping the temperature below 5 °C.
-
Next, add triethylamine (TEA) (20.2 g, 0.2 mol, 2.0 equivalents) dropwise. The addition of the base is also exothermic. Ensure the temperature does not exceed 10 °C.
-
Causality: Using a molar excess of DMF and TEA helps to drive the reaction to completion and neutralizes the acidic byproducts, forming a precipitate (triethylammonium salts).[4]
-
After the additions are complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring for 1-2 hours.
-
-
Workup and Extraction:
-
Filter the resulting white precipitate (salts) and wash the solid with a small amount of acetonitrile (20 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (200 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic phases and wash them with brine (2 x 100 mL) to remove residual DMF and water-soluble impurities.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
-
Data Summary & Troubleshooting
Quantitative Reaction Data
| Component | Molar Eq. | Amount (for 0.1 mol scale) |
| 1,3,5-trimethyl-1H-pyrrole | 1.0 | 10.9 g |
| Chlorosulfonyl Isocyanate | 1.0 | 14.1 g (9.6 mL) |
| N,N-Dimethylformamide | 2.0 | 14.6 g (15.4 mL) |
| Triethylamine | 2.0 | 20.2 g (27.8 mL) |
| Expected Yield | - | 75-85% |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Reagents not anhydrous; CSI decomposed. | Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous solvents and reagents. |
| Reaction temperature too high. | Maintain strict temperature control, especially during the addition of CSI and TEA. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC. If starting material persists, extend the stirring time at room temperature. |
| Dark-colored Product | Side reactions or decomposition. | Ensure an inert atmosphere is maintained. Purify carefully using column chromatography. |
| Difficult Filtration | Very fine precipitate. | Consider using a pad of Celite® to aid in the filtration of the triethylammonium salts. |
References
- Cole-Parmer. (2006). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
- Grokipedia. Chlorosulfonyl isocyanate.
- Wang, Q., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, ACS Publications.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Chlorosulfonyl Isocyanate.
- Sharghi, H., & Sarvari, M. H. (2012). Solvent-free and atom efficient conversion of aldehydes into nitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis Online.
- Li, X., et al. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, RSC Publishing.
- Unknown Author. (2023). Operation, disposal, storage and transportation of phosphorus oxychloride. Source Not Available.
- Nebe, M. M., et al. (2016). A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A. The Journal of Organic Chemistry, ACS Publications.
- Santa Cruz Biotechnology. Chlorosulfonyl isocyanate Safety Data Sheet.
- Mou, T., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
- Tang, S., et al. (2018). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC.
- Carlo Erba Reagents. (2020). Chlorosulfonyl isocyanate - Safety Data Sheet.
- Mou, T., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PMC.
- Cheng, L., & Lightner, D. A. (2000). Synthesis of Cyanopyrroles. Synlett.
- SafeRack. Phosphorus Oxychloride Safety and Handling.
- PCC Group. (2025). Phosphorus oxychloride (POCl3).
- Various Authors. (2013). Conversion of Aldehydes to Nitriles. Sciencemadness.org.
- Požgan, F., & Kočevar, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, RSC Publishing.
- Loader, C. E., et al. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry.
- Ackermann, L. (2018). Manganese-catalyzed cyanation of indoles, pyrroles, and thiophenes. ResearchGate.
- Wang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports.
- Various Authors. (2025). A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. ResearchGate.
- LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.
- Rokos, H., & Hartke, K. (2025). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. ResearchGate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
- Sun, J., et al. (2008). Synthesis of pyrrole-2-carbonitriles. Google Patents, US7399870B2.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Sonar, S. S., et al. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B.
- Jones, R. A., & Wright, P. H. (2025). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Scribd.
- Sun, J., et al. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents, WO2005097743A1.
- Wagh, S. B., & Sonawane, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Al-awar, R. S. (1989). The chemistry of chlorosulfonyl isocyanate. University of Detroit Mercy.
- Kucukdisli, M., et al. (2015). A SHORT SYNTHESIS OF 2,3,5-TRISUBSTITUTED PYRROLES BY AN ALKYLATION/DEHYDROCYANATION SEQUENCE. HETEROCYCLES.
- Jones, R. A., & Wright, P. H. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, RSC Publishing.
- Zaitsev, A. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules.
- Tamura, Y., et al. (1980). Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- Organic Chemistry Portal. Synthesis of pyrroles.
- Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses Procedure.
- Chan, B. K., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU, Nanyang Technological University.
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- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis
The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a privileged scaffold in medicinal chemistry and materials science.[1] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method offers a straightforward and often high-yielding route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] Its operational simplicity and the commercial availability of a wide range of starting materials contribute to its continued and widespread application in both academic and industrial research.[4]
This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its mechanistic underpinnings to practical, field-tested protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of diverse substituted pyrroles. We will delve into the causality behind experimental choices, troubleshooting common issues, and showcase modern adaptations that align with the principles of green chemistry.
Mechanistic Insights: A Step-by-Step Look at Pyrrole Formation
The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed investigation, with the currently accepted pathway involving a series of nucleophilic attacks and dehydrations.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.
The reaction commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[7][8] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a two-fold dehydration to yield the aromatic pyrrole ring.[5]
Weakly acidic conditions are often employed to accelerate the reaction; however, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through a competing acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[5][8]
Diagram 1: The Reaction Mechanism of the Paal-Knorr Pyrrole Synthesis
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocols: From Conventional to Green Methodologies
The versatility of the Paal-Knorr synthesis is reflected in the wide array of experimental conditions that can be employed. This section provides a general protocol followed by specific examples, including a classic thermal method and a modern, environmentally benign approach.
General Experimental Workflow
The workflow for a Paal-Knorr synthesis is generally straightforward, involving the reaction of the starting materials, followed by workup and purification.
Diagram 2: General Experimental Workflow for Paal-Knorr Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mbbcollege.in [mbbcollege.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Yield Direct Cyanation of Pyrroles via Chlorosulfonyl Isocyanate (CSI)
[1]
Executive Summary
The introduction of a nitrile (-CN) group onto a pyrrole scaffold is a pivotal transformation in medicinal chemistry. Pyrrole-2-carbonitriles are critical pharmacophores in kinase inhibitors and antiviral agents. Traditional methods (e.g., Rosenmund-von Braun or dehydration of oximes) often suffer from harsh conditions, toxic metal waste, or poor atom economy.
This guide details the direct electrophilic cyanation of pyrroles using Chlorosulfonyl Isocyanate (CSI) . Unlike standard electrophilic aromatic substitution, this protocol utilizes a unique "reaction-dehydration" cascade mediated by
Safety & Handling (CRITICAL)
Chlorosulfonyl Isocyanate (CSI) is a highly reactive, corrosive, and lachrymatory reagent.[1] Strict adherence to safety protocols is non-negotiable.
| Hazard Class | Risk Description | Mitigation Strategy |
| Water Reactivity | Reacts violently with moisture/water to release HCl and CO₂.[1] | Use oven-dried glassware under inert atmosphere ( |
| Corrosivity | Causes severe skin burns and eye damage.[3] | Wear double nitrile gloves, lab coat, and chemical splash goggles. |
| Inhalation | Vapors are highly irritating to the respiratory tract. | Handle only in a functioning fume hood. Keep CSI bottles tightly sealed and parafilmed in the fridge. |
Mechanistic Insight: The "CSI-DMF" Cascade
The reaction does not proceed via a simple substitution. It involves a stepwise addition followed by a Vilsmeier-Haack type dehydration.
The Pathway
-
Electrophilic Attack: The highly electrophilic carbon of the isocyanate group attacks the electron-rich pyrrole nucleus (typically at C2).
-
Intermediate Formation: This forms an
-chlorosulfonyl carboxamide intermediate. -
DMF-Mediated Dehydration: Upon addition of DMF, the sulfonyl group activates the amide oxygen (likely via a Vilsmeier-like adduct), facilitating the elimination of chlorosulfonic acid and formation of the nitrile.
Mechanistic Diagram
Figure 1: The stepwise conversion of pyrrole to cyanopyrrole involving the critical DMF-mediated dehydration step.[1][4][5][6][7]
Experimental Protocol
This protocol is optimized based on the Barnett & Jackson method , which minimizes polymerization side-reactions common with pyrroles.
Materials & Reagents
-
Substrate: Pyrrole (freshly distilled if colored).
-
Reagent: Chlorosulfonyl Isocyanate (CSI) - Handle with care.
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Quench/Reagent: Anhydrous
-Dimethylformamide (DMF). -
Base (Optional): Aqueous NaOH (2M) or NaHCO₃ for workup.
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush with Nitrogen (
) and maintain a positive pressure. -
Dissolve Pyrrole (1.0 equiv) in anhydrous MeCN (approx. 5–10 mL per gram of pyrrole).
-
Cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone) if the pyrrole is highly electron-rich (e.g.,
-methylpyrrole).
Step 2: CSI Addition (The Critical Step)
-
Dilute CSI (1.05 equiv) in a small volume of anhydrous MeCN in the addition funnel.
-
Add the CSI solution dropwise over 15–30 minutes.
-
Note: Monitor internal temperature; do not allow a spike >5°C.
-
Observation: The solution may turn yellow or orange; this is the formation of the
-chlorosulfonyl amide.
-
-
Allow the mixture to stir at 0°C for 1 hour (or until starting material is consumed by TLC).
Step 3: The DMF Dehydration
-
Add Anhydrous DMF (2.0 – 3.0 equiv) to the reaction mixture in one portion.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Optional: If conversion is slow (checked by TLC), heat the mixture to 40–50°C for 1 hour.
-
Mechanism Check: The DMF reacts with the intermediate to effect dehydration, converting the amide functionality into a nitrile.
Step 4: Workup & Isolation
-
Pour the reaction mixture carefully onto crushed ice .
-
Neutralize/Basify with 2M NaOH or saturated NaHCO₃ (pH ~8).
-
Why? This hydrolyzes the sulfonyl byproducts and solubilizes acidic impurities.
-
-
Extract with Ethyl Acetate or DCM (
). -
Wash combined organics with water (
) to remove residual DMF. -
Dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexanes/EtOAc).
Decision Logic & Optimization
Use the following logic flow to adapt the protocol for substituted pyrroles.
Figure 2: Decision matrix for optimizing reaction conditions based on substrate electronics and sterics.
Data & Comparison
Comparison of the CSI method against historical cyanation techniques.
| Parameter | CSI Method (This Protocol) | Rosenmund-von Braun (CuCN) | Vilsmeier-Haack + Hydroxylamine |
| Reagents | CSI, DMF | CuCN, High Temp | |
| Toxicity | Corrosive (Manageable) | High (Cyanide waste) | Moderate |
| Step Count | 1 (One-pot cascade) | 1 (Harsh) | 2 (Aldehyde isolation often required) |
| Regioselectivity | High (C2 favored) | Variable | High (C2 favored) |
| Atom Economy | Good | Poor (Stoichiometric metal waste) | Moderate |
Troubleshooting Guide
-
Problem: Low Yield / Polymerization (Black Tar).
-
Cause: Reaction temperature too high during CSI addition.
-
Solution: Cool to -78°C. Dilute CSI further before addition. Ensure pyrrole is freshly distilled.
-
-
Problem: Incomplete Conversion to Nitrile (Amide observed).
-
Problem: Regioisomer Mixtures.
-
Cause: Steric hindrance at C2 or highly reactive C3 positions in substituted pyrroles.
-
Solution: Lower temperature increases selectivity for the kinetically favored C2 position.
-
References
-
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). "Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI).[9][4][5][8][10] New syntheses of pyrrole-3-carbonitriles." Canadian Journal of Chemistry, 58(4), 409–411.
-
Vorbrüggen, H., & Krolikiewicz, K. (1976). "A simple synthesis of aromatic nitriles." Tetrahedron Letters, 17(24), 2109-2110. (The foundational work on CSI cyanation).[2]
-
Graf, R. (1968). "Chlorosulfonyl Isocyanate." Angewandte Chemie International Edition, 7(3), 172–182. (Comprehensive review on CSI reactivity).
-
Organic Syntheses. "Chlorosulfonyl Isocyanate: Preparation and Handling." Org.[11] Synth. 1966, 46, 23.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ia801407.us.archive.org [ia801407.us.archive.org]
- 6. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Copper-mediated cyanation of indoles and electron-rich arenes using DMF as a single surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Dehydration of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde Oxime
[1]
Abstract
This application note details a robust, scalable protocol for the conversion of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde oxime to its corresponding nitrile, 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile . Pyrrole carbonitriles are critical pharmacophores in medicinal chemistry, serving as precursors for amines, amides, and heterocycle-fused drugs. While various dehydration methods exist (e.g.,
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
The Challenge of Pyrrole Dehydration
Pyrroles are electron-rich heteroaromatics. The dehydration of pyrrole-aldoximes requires conditions that facilitate the elimination of water without compromising the pyrrole ring, which is susceptible to acid-catalyzed polymerization or electrophilic attack at unsubstituted positions.
In the case of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde oxime , the substrate is stabilized by methyl groups at the 1, 3, and 5 positions.[1] This substitution pattern blocks the most reactive nucleophilic sites (
Reaction Mechanism
The transformation proceeds via an elimination mechanism . Acetic anhydride acts as both the solvent and the dehydrating agent.
-
O-Acylation: The hydroxyl group of the aldoxime attacks a carbonyl carbon of acetic anhydride, forming an O-acetyl aldoxime intermediate.
-
Elimination: Under thermal conditions (reflux), the intermediate undergoes elimination of acetic acid (often via a cyclic transition state or E2-type elimination promoted by the acetate anion) to generate the nitrile triple bond.
Mechanistic Pathway Diagram
The following diagram illustrates the activation and elimination sequence.
Figure 1: Mechanistic pathway for the dehydration of aldoximes using acetic anhydride.
Experimental Protocol
Materials & Reagents
| Reagent/Solvent | Role | Purity/Grade |
| 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde oxime | Substrate | >98% (HPLC/NMR) |
| Acetic Anhydride ( | Dehydrating Agent/Solvent | Reagent Grade (>99%) |
| Sodium Bicarbonate ( | Neutralization | Saturated Aqueous Soln.[2] |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Sodium Sulfate ( | Drying Agent | Anhydrous |
Safety Considerations
-
Acetic Anhydride: Corrosive, lachrymator, and flammable. Work in a fume hood.
-
Pyrrole Derivatives: Treat as potentially toxic. Avoid skin contact.
-
Exotherm: The quenching of acetic anhydride with water/base is exothermic. Proceed with caution.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Charging: Add 1.0 equivalent of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde oxime to the flask.
-
Solvent Addition: Add 5–10 volumes (mL/g) of Acetic Anhydride.
-
Note: No additional solvent is required;
serves as the medium.
-
-
Reaction: Heat the mixture to reflux (approx. 140°C) with stirring.
-
Duration: Reaction is typically rapid. Monitor by TLC (approx. 1–3 hours).
-
TLC Monitoring: Use 20% EtOAc/Hexanes. The oxime (more polar) will disappear, and the nitrile (less polar) will appear with a higher
.
-
Phase 2: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching (Critical):
-
Pour the reaction mixture slowly into crushed ice/water with vigorous stirring to hydrolyze excess acetic anhydride.
-
Caution: This step generates heat and acetic acid.
-
-
Neutralization: Slowly add saturated aqueous
until the pH is neutral (pH ~7).-
Why: Pyrroles can degrade in acidic media over time.
-
-
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with:
-
1x Water
-
1x Brine (Saturated NaCl)
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Phase 3: Purification
-
Crude Assessment: The crude material is often a solid or viscous oil.
-
Method: If purity is <95%, purify via Silica Gel Column Chromatography .
-
Eluent: Gradient of Hexanes:EtOAc (Start 95:5
80:20). -
Target: 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile.[1]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile.
Quality Control & Characterization
To validate the synthesis, compare analytical data against the following expected parameters.
| Technique | Expected Observation | Mechanistic Insight |
| IR Spectroscopy | ~2210–2230 cm⁻¹ (Sharp, weak/medium) | Diagnostic C≡N stretch. Absence of broad O-H stretch (~3200 cm⁻¹) confirms dehydration. |
| ¹H NMR | Disappearance of Aldehyde/Oxime proton (~8.0 ppm) | The proton attached to the oxime carbon is eliminated. |
| ¹H NMR | 3 Methyl Singlets | Intact 1,3,5-trimethyl pattern (N-Me, C3-Me, C5-Me). |
| MS (ESI) | m/z ~135 [M+H]⁺ | Molecular weight of Nitrile ( |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis.
-
Cause: Incomplete quenching or acidic workup.
-
Solution: Ensure the pH is strictly neutralized before extraction. Nitriles can hydrolyze back to amides in strong acid/heat.
-
-
Issue: Polymerization (Dark Tar).
-
Cause: Overheating or trace acid impurities.
-
Solution: Do not exceed 140°C. Ensure the starting material is pure. The 1,3,5-trimethyl substitution usually protects against this, but care is warranted.
-
Alternative Methodologies
While Acetic Anhydride is the standard, specific constraints may require alternatives:
-
Thionyl Chloride (
): Effective at lower temperatures (0°C to RT) but generates HCl gas. Requires a base (e.g., Pyridine) to scavenge acid. Risk:[3] Higher potential for charring electron-rich pyrroles. -
Appel-Type Dehydration (
or Oxalyl Chloride): Mild, neutral conditions. Ideal if the substrate contains acid-sensitive groups elsewhere.
References
-
Mechanism of Aldoxime Dehydration: Chemistry Stack Exchange. "Reaction of aldoxime and a ketoxime with acetic anhydride."[4] Accessed Oct 2025.[5]
-
Compound Properties (1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile): BenchChem. "1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Structure and Properties."
-
General Pyrrole Synthesis Context: National Institutes of Health (NIH) / PubMed. "Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles."[6]
-
Dehydration Reagents Review: Organic Chemistry Portal. "Nitrile Synthesis via Dehydration."[1][7][4][8]
Sources
- 1. 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [3,3] or [1,3] rearrangements of O-vinyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Application Note: Strategic Synthesis of Polysubstituted Pyrroles from Enones
Executive Summary: The Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Atorvastatin (Lipitor), Sunitinib (Sutent), and Ketorolac .[1][2] While classical methods like the Paal-Knorr condensation require 1,4-dicarbonyl precursors (often unstable or difficult to source), the synthesis of pyrroles directly from
This guide details two distinct, high-value protocols for converting enones to pyrroles:
-
The Van Leusen Reaction: The "Gold Standard" for accessing 3,4-disubstituted pyrroles via [3+2] cycloaddition.
-
Iodine-Mediated Oxidative Annulation: A modern, metal-free "Green" protocol for accessing 2,4-disubstituted pyrroles.
Mechanistic Insight: The Chemical Causality
The Van Leusen Reaction (Enone + TosMIC)
This reaction is unique because it constructs the pyrrole ring while simultaneously ejecting a leaving group (toluenesulfinate), allowing for the retention of specific substitution patterns difficult to achieve otherwise.
Mechanism Breakdown:
-
Deprotonation: The
-proton of Tosylmethyl Isocyanide (TosMIC) is acidic ( ). A base (typically NaH or ) generates the TosMIC anion. -
Michael Addition: The TosMIC carbanion attacks the
-carbon of the enone in a conjugate addition. This is the regioselectivity-determining step. -
Intramolecular Cyclization: The resulting enolate attacks the isocyanide carbon (an electrophilic center), forming a 5-membered imidoyl anion intermediate.
-
Proton Transfer & Elimination: Following a proton transfer, the intermediate undergoes
-elimination of the p-toluenesulfinate group ( ), driving aromatization to the final pyrrole.
Iodine-Mediated Oxidative Annulation (Enone + Amine)
This modern approach utilizes molecular iodine (
Mechanism Breakdown:
-
Aza-Michael Addition: The primary amine attacks the enone
-carbon. -
Condensation: The amine nitrogen condenses with the ketone carbonyl to form an enamine/imine intermediate.
-
Iodine Activation:
activates the -position or the alkene, facilitating intramolecular nucleophilic attack. -
Oxidative Aromatization: The intermediate pyrroline is oxidized by
(or in aerobic conditions) to form the aromatic pyrrole.
Mechanistic Visualization
The following diagram contrasts the topological connectivity of both pathways.
Caption: Comparative mechanistic flow for Van Leusen (Red path) vs. Iodine-Mediated (Green path) synthesis.
Experimental Protocols
Protocol A: The Van Leusen Synthesis (Standardized)
Best for: Generating 3-substituted or 3,4-disubstituted pyrroles with high regiocontrol.
Reagents:
- -Unsaturated Ketone (1.0 equiv)
-
Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)
-
Base: Sodium Hydride (NaH) (2.0 equiv) or
(3.0 equiv) -
Solvent: DMSO (for NaH) or MeOH/DCM (for
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
TosMIC Activation: Add TosMIC (1.1 mmol) and the Enone (1.0 mmol) to anhydrous DMSO (5 mL). Stir at Room Temperature (RT) for 5 minutes.
-
Base Addition:
-
Option 1 (NaH): Add NaH (60% dispersion in oil) portion-wise at 0°C to control the exotherm.
-
Option 2 (
): If the substrate is base-sensitive, use in a MeOH:DCM (1:1) mixture.
-
-
Reaction: Stir the mixture at RT. Monitor via TLC (typically 2–4 hours). The formation of the pyrrole is often indicated by a color change (darkening).
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMSO. Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Parameter: The choice of solvent is vital. DMSO promotes the specific solvation of the intermediate anion, enhancing the rate of cyclization over polymerization.
Protocol B: Iodine-Mediated Oxidative Annulation (Green Method)
Best for: Generating 1,2,4-trisubstituted pyrroles; Metal-free conditions.
Reagents:
-
Chalcone (Enone) (1.0 equiv)
-
Primary Amine (e.g., Aniline or Benzylamine) (1.2 equiv)
-
Active Methylene (e.g., Acetylacetone or Ethyl acetoacetate) (1.0 equiv) [Modified Hantzsch]
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Solvent: Ethanol or Toluene
Step-by-Step Procedure:
-
Mixing: In a reaction vial, combine the Chalcone (1.0 mmol), Amine (1.2 mmol), and 1,3-Dicarbonyl compound (1.0 mmol).
-
Catalyst Addition: Add molecular Iodine (
, 0.1 mmol). -
Heating: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 4–8 hours.
-
Note: The reaction color will transition from the violet of iodine to a dark brown.
-
-
Monitoring: Monitor the disappearance of the chalcone via TLC.
-
Workup: Cool to RT. Add aqueous Sodium Thiosulfate (
, 10%) to quench unreacted iodine (color fades from brown to yellow/clear). -
Extraction: Extract with DCM. Dry organic layer over
. -
Isolation: Recrystallization from Ethanol is often sufficient; otherwise, use column chromatography.
Optimization & Troubleshooting Data
The following table summarizes common issues and validated solutions based on recent literature benchmarks.
| Issue | Probable Cause | Validated Solution |
| Low Yield (Van Leusen) | Polymerization of Enone | Switch base to DBU or |
| Incomplete Cyclization | Steric hindrance on Enone | Increase reaction time; Switch solvent to DMSO/Et2O mix to improve solubility. |
| Low Yield (Iodine Method) | Sublimation of Iodine | Use a sealed tube or add Iodine in two portions (0h and 2h). |
| Product is Oily/Impure | Residual DMSO or Iodine | Protocol A: Wash with water 5x. Protocol B: Wash with sat. |
| Regioselectivity Issues | Competing Michael sites | Use bulky protecting groups on the amine if using Protocol B. |
References
-
Van Leusen, A. M., et al. (1972). "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide." Tetrahedron Letters, 13(52), 5337-5340. Link
-
Menendez, J. C., et al. (2014). "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry, 10, 466–470. Link
-
Wu, A., et al. (2019). "Synthesis of Multisubstituted Pyrroles from Enolizable Aldehydes and Primary Amines Promoted by Iodine." The Journal of Organic Chemistry, 84(9), 5655-5666.[3] Link
-
Jalani, H. B., et al. (2018).[4] "Iodine-Promoted One-pot Synthesis of Highly Substituted 4-Aminopyrroles... from Aryl Methyl Ketones, Arylamines, and Enamines." Bulletin of the Korean Chemical Society, 39(12). Link
-
BenchChem Technical Support. (2025). "Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Application Notes." BenchChem Application Library. Link
Sources
- 1. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Multisubstituted Pyrroles from Enolizable Aldehydes and Primary Amines Promoted by Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
use of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in material science
Application Note: Precision Engineering of Pyrrole-Based Diketopyrrolopyrrole (DPP) Optoelectronic Materials
Compound Focus: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile CAS: 70319-59-4 Application Domain: Organic Electronics (OLEDs, OFETs), Fluorescent Probes, and Supramolecular Assembly.
Part 1: Strategic Material Analysis
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is not merely a generic building block; it is a specialized "capping" unit designed to solve three persistent challenges in the synthesis of organic semiconductors: solubility , regioselectivity , and aggregation control .
Structural Logic & Causality
In the design of donor-acceptor (D-A) polymers or small molecules (e.g., for organic photovoltaics), the pyrrole unit is a classic electron-rich donor. However, unsubstituted pyrroles suffer from oxidative instability and chaotic polymerization sites. This trimethylated derivative offers a precise solution:
-
N-Methylation (Pos 1): Eliminates the acidic N-H proton, preventing unwanted hydrogen bonding that leads to insoluble "brick-dust" products. It drastically improves solubility in organic solvents (DCM, THF, Toluene) compared to NH-pyrroles.
-
C3-Methylation (Pos 3): Located ortho to the nitrile (the connection point). In the final conjugated system, this methyl group introduces steric torsion . This twist breaks perfect planarity, preventing Aggregation-Caused Quenching (ACQ) in solid-state emitters.
-
C5-Methylation (Pos 5): Blocks the highly reactive
-position, forcing any subsequent electrophilic substitution (e.g., bromination) to occur exclusively at the C4 ( ) position . This guarantees 100% regioselectivity without the need for protecting groups.
Core Application: Pyrrole-Flanked Diketopyrrolopyrrole (DPP) Synthesis
The primary application of this nitrile is the synthesis of 3,6-bis(1,3,5-trimethylpyrrol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . Unlike standard thiophene-DPPs, pyrrole-DPPs possess a deeper HOMO energy level, making them more stable against oxidation. The 1,3,5-trimethyl pattern creates a "molecular rotor" effect, making these materials candidates for viscosity sensors or high-efficiency solid-state fluorophores.
Part 2: Experimental Protocols
Protocol A: Quality Control & Pre-Reaction Validation
Objective: Ensure precursor purity to prevent chain termination in polymerization.
Reagents:
-
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (Target, >98%)
-
Deuterated Chloroform (
)
Procedure:
-
Appearance Check: The compound should be a clear to pale yellow liquid or low-melting solid. Darkening indicates oxidation of the methyl groups or pyrrole ring.
-
¹H-NMR Validation (400 MHz,
):-
Look for three distinct singlets for the methyl groups:
- ppm (N-Me, 3H)
- ppm (C5-Me, 3H)
- ppm (C3-Me, 3H)
-
Critical Check: Verify the integration of the aromatic proton at C4 (
ppm). It must integrate to exactly 1H. If <1H, the sample may be cross-linked.
-
-
GC-MS: Confirm molecular ion peak
m/z.
Protocol B: Synthesis of Sterically Hindered Pyrrole-DPP Core
Objective: Synthesize the chromophore core via succinate condensation.
Mechanism: Double nucleophilic acyl substitution of succinic ester by the nitrile anion.
Reagents:
-
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (20 mmol, 2.68 g)
-
Diisopropyl succinate (10 mmol, 2.02 g)
-
Potassium tert-butoxide (
-BuOK) (30 mmol) -
t-Amyl alcohol (50 mL) (Solvent ensures high reflux temp)
-
Glacial Acetic Acid (for quenching)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser. Purge with Argon for 15 mins.
-
Alkoxide Preparation: Charge flask with
-BuOK and t-amyl alcohol. Heat to 90°C until fully dissolved. -
Nitrile Addition: Add 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile dropwise. The solution will darken (formation of nitrile anion).
-
Succinate Injection: Add diisopropyl succinate dropwise over 30 minutes. Note: Slow addition is crucial to prevent oligomerization of the succinate.
-
Reflux: Heat the mixture to 120°C (reflux) for 18 hours. The color will shift to deep red/purple, indicating DPP formation.
-
Quenching: Cool to 0°C. Add a mixture of Methanol (20 mL) and Glacial Acetic Acid (5 mL) dropwise. This protonates the lactam nitrogens, precipitating the pigment.
-
Purification: Filter the dark red solid. Wash sequentially with Methanol, Water, and hot Ethanol to remove unreacted nitrile and salts.
-
Yield Expectation: 40-60%.
-
Self-Validation: The product should be insoluble in water/alcohols but soluble in chloroform/chlorobenzene due to the N-methyl groups on the pyrrole flanks.
-
Protocol C: Regioselective C-H Functionalization (Bromination)
Objective: Activate the C4 position for Suzuki/Stille coupling.
Rationale: Because positions 1, 2, 3, and 5 are blocked by Me/DPP groups, bromination is forced to occurs at C4.
Reagents:
-
Pyrrole-DPP Core (from Protocol B)
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Chloroform (
)
Procedure:
-
Dissolve the Pyrrole-DPP core in
(0.05 M). Protect from light (wrap flask in foil). -
Add NBS in small portions at 0°C.
-
Warm to room temperature and stir for 24 hours.
-
Workup: Wash with water, dry over
, and precipitate in Methanol. -
Result: 4,4'-Dibromo-derivative ready for polymerization.
Part 3: Data & Visualization
Comparative Properties Table
| Property | Generic Pyrrole-2-CN | 1,3,5-Trimethyl-1H-pyrrole-2-CN | Benefit in Material Science |
| Solubility | Low (H-bonding) | High (N-Methylated) | Enables solution-processing (Spin coating, Inkjet). |
| Reactivity | C3, C4, C5 active | Only C4 active | Single-isomer product ; no purification of regioisomers needed. |
| Geometry | Planar | Twisted (C3-Me vs Core) | Prevents fluorescence quenching in solid films. |
| Oxidation | Prone to degradation | Improved Stability | Methyl groups inductively stabilize the radical cation. |
Experimental Workflow Diagram
Caption: Synthesis workflow for converting 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile into a high-performance DPP monomer, highlighting the regioselective advantage.
References
-
BenchChem . 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Product Description and Properties. Retrieved from
-
Li, J., et al. (2014).[1][2][3] "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives." European Journal of Medicinal Chemistry. (Demonstrates general reactivity of pyrrole-nitriles). Retrieved from
-
Sharath Kumar, K.S., et al. (2021).[4] "Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2-carboxylates/carbonitriles." Tetrahedron Letters. (Details on regioselectivity in pyrrole synthesis). Retrieved from
-
Thermo Scientific . Pyrrole-2-carbonitrile Specifications and Handling. Retrieved from
-
Adichunchanagiri University . Research on 3,5-disubstituted pyrrole synthesis. Retrieved from
Sources
- 1. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles [mdpi.com]
protocol for ¹H NMR analysis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Application Note: Structural Authentication of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile via High-Resolution ¹H NMR
Introduction & Scope
The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, anti-inflammatory agents, and organic semiconductors.[1] 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS 70319-59-4) represents a critical intermediate where regiochemical ambiguity can arise during synthesis (e.g., distinguishing from 1,2,4- or 1,2,5- isomers).[1]
This application note details a robust ¹H NMR protocol designed to unambiguously validate the structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile. Unlike standard spectral acquisition, this protocol integrates Nuclear Overhauser Effect (NOE) experiments as a mandatory self-validating step to confirm the substitution pattern of the methyl groups relative to the cyano moiety.
Target Audience: Synthetic Chemists, Analytical Scientists, and QC Managers.[1]
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterated Chloroform (CDCl₃, 99.8% D) is the standard solvent.[1] It minimizes solvent-solute interactions that could broaden methyl signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) should be reserved for samples with solubility issues, though it may obscure water-exchangeable protons (not present here, but good practice).[1]
-
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>15 mg) may cause viscosity-induced line broadening, obscuring the fine allylic coupling often seen in pyrrole methyls.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a precision NMR tube (5 mm O.D.) to remove paramagnetic particulates (e.g., catalyst residues) that shorten relaxation times (
).[1]
Acquisition Parameters (400 MHz or Higher)
To ensure quantitative integration and resolution of methyl singlets:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise (S/N) per scan. |
| Spectral Width | -2 to 14 ppm | Covers all proton resonances and potential impurities. |
| Acquisition Time (AQ) | ≥ 3.0 sec | Ensures full decay of FID for high resolution.[1] |
| Relaxation Delay (D1) | ≥ 5.0 sec | Allows full relaxation of methyl protons ( |
| Scans (NS) | 16 or 32 | Sufficient for >100:1 S/N on 5-10 mg samples.[1] |
| Temperature | 298 K (25°C) | Standardizes chemical shifts.[1] |
Results & Discussion: The Self-Validating Analysis
Expected Chemical Shifts & Multiplicity
The molecule contains three distinct methyl groups and one aromatic ring proton.
| Assignment | Position | Approx. Shift ( | Integration | Multiplicity |
| N-Me | 1 | 3.50 – 3.70 | 3H | Singlet ( |
| C-Me | 3 | 2.10 – 2.30 | 3H | Singlet ( |
| C-Me | 5 | 2.15 – 2.35 | 3H | Singlet ( |
| Ar-H | 4 | 5.80 – 6.00 | 1H | Singlet ( |
*Note: Methyls at C3/C5 and Proton at C4 often exhibit fine long-range allylic coupling (
Structural Logic & Assignment
The core challenge is distinguishing the C3-Methyl from the C5-Methyl .
-
Electronic Environment: The Cyano group (-CN) at Position 2 is strongly electron-withdrawing.
-
N-Methyl (Pos 1): Deshielded by the nitrogen and aromatic ring current, appearing most downfield among methyls (~3.6 ppm).[1]
-
Ring Proton (Pos 4): The only aromatic proton. Its integration of 1H is the primary purity checkpoint.
The Validation Step: 1D NOE Difference
To confirm the regiochemistry (specifically that the CN is at Position 2), perform 1D Selective NOE (Nuclear Overhauser Effect) experiments. This creates a self-validating system where spatial proximity dictates signal enhancement.
The Logic Chain:
-
Irradiate N-Me (Pos 1):
-
Observation: Strong NOE enhancement at C5-Me .
-
Absence:No enhancement at C3-Me (blocked by the C2-CN group).
-
-
Irradiate Ar-H (Pos 4):
-
Observation: NOE enhancement at both C3-Me and C5-Me.
-
-
Irradiate C3-Me:
-
Observation: Enhancement at Ar-H (Pos 4) only.
-
Absence: No enhancement at N-Me.
-
Visualizations
Figure 1: Analytical Workflow
This diagram outlines the decision-making process for sample acceptance based on NMR data.
Caption: Step-by-step protocol for NMR acquisition and structural validation.
Figure 2: NOE Connectivity Map
This diagram visualizes the spatial relationships that must be confirmed to validate the structure.
Caption: Diagnostic NOE correlations. The N-Me to C5-Me interaction is the key structural proof.
Troubleshooting & Common Pitfalls
-
Water Suppression: If the sample is wet, the water peak (~1.56 ppm in CDCl₃) may overlap with alkyl impurities but usually does not interfere with the pyrrole methyls (>2.0 ppm).[1]
-
Rotamers: Unlike pyrrole-2-carboxamides, the 2-carbonitrile group is linear and does not exhibit rotameric broadening due to restricted rotation, simplifying the spectrum.
-
Satellite Peaks:
C satellite peaks (1.1% natural abundance) appear 60-70 Hz on either side of the methyl singlets. Do not integrate these as impurities.
References
-
Compound Identification: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 590254, 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile (Analogous substructure data). Retrieved from [Link][1]
-
General Pyrrole NMR Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for pyrrole chemical shifts).
-
Synthesis & Characterization Context: Paine, J. B., Woodward, R. B., & Dolphin, D. (1976).[1] Pyrrole chemistry.[2][3][4][5][6][7][8] The cyanovinylpyrroles. Journal of Organic Chemistry. (Fundamental text on pyrrole-nitrile synthesis and characterization).
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyrrole shift prediction). Retrieved from [Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 590254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrrole, 2,3,5-trimethyl- [webbook.nist.gov]
- 5. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 8. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
large-scale synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Application Note: Large-Scale Synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Executive Summary
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS: 190771-44-5 / Analogous derivatives) is a critical heterocyclic building block in the synthesis of JAK inhibitors, tyrosinase inhibitors, and novel agrochemicals. While laboratory-scale synthesis often relies on multi-step functional group interconversions (e.g., dehydration of aldoximes), these routes suffer from poor atom economy and high operational costs upon scale-up.
This Application Note details a streamlined, single-pot industrial protocol utilizing Chlorosulfonyl Isocyanate (CSI) for the direct cyanation of 1,3,5-trimethylpyrrole. A secondary, robust Vilsmeier-Haack protocol is provided as an alternative for facilities lacking CSI handling capabilities.
Retrosynthetic Analysis & Route Selection
The synthesis targets the introduction of a nitrile group at the C2 position of the electron-rich pyrrole core.[1]
Route A: Electrophilic Cyanation via CSI (Recommended for Scale)
-
Mechanism: Electrophilic aromatic substitution (
) of the pyrrole with CSI forms an -chlorosulfonyl amide intermediate. In the presence of DMF, this intermediate undergoes a Vilsmeier-type rearrangement and elimination to yield the nitrile directly. -
Advantages: One-pot procedure; high atom economy; avoids isolation of unstable aldehydes/oximes.
-
Challenges: CSI is corrosive and moisture-sensitive; requires strict cryogenic control.
Route B: Dehydration of Aldoxime (Alternative)
-
Mechanism: Formylation (Vilsmeier-Haack)
Condensation (Hydroxylamine) Dehydration (Acetic Anhydride). -
Advantages: Uses standard, less hazardous reagents; intermediates are stable.
-
Challenges: Three discrete chemical steps; lower overall yield; higher waste generation.
Protocol A: Direct Cyanation with Chlorosulfonyl Isocyanate (CSI)
Scale: 1.0 kg Input (1,3,5-Trimethylpyrrole) Target Yield: >85% Hazard Class: High (Corrosive, Water-Reactive)
Reagents & Materials
| Reagent | Equiv. | Role | Hazard Note |
| 1,3,5-Trimethylpyrrole | 1.0 | Substrate | Air sensitive (store under |
| Chlorosulfonyl Isocyanate (CSI) | 1.1 | Electrophile | Fatal if inhaled , reacts violently with water |
| Acetonitrile (Anhydrous) | Solvent | Medium | Water content <50 ppm |
| DMF (Anhydrous) | 2.5 | Catalyst/Reagent | Quench reagent |
| Triethylamine (TEA) | 2.5 | Base | Acid scavenger |
Process Workflow (Graphviz)
Caption: Logical flow for the one-pot CSI cyanation process. Critical temperature control points are highlighted in red.
Step-by-Step Procedure
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Dry the system thoroughly (bake-out or solvent rinse).
-
Charge Substrate: Under
flow, charge Acetonitrile (10 L) and 1,3,5-Trimethylpyrrole (1.0 kg, 9.16 mol) . Cool the solution to -10°C using a glycol chiller. -
CSI Addition (Critical): Charge CSI (1.43 kg, 10.1 mol) into the addition funnel. Add dropwise to the reactor over 90 minutes , ensuring the internal temperature does not exceed 0°C .
-
Observation: The mixture will thicken slightly. A white/pale yellow precipitate (the
-chlorosulfonyl amide) may form.
-
-
Reaction: Stir at -5°C for 30 minutes. Monitor by TLC/HPLC (disappearance of pyrrole).
-
DMF Quench: Add DMF (1.67 kg, 22.9 mol) dropwise. Maintain temperature < 5°C .
-
Chemistry: DMF reacts with the sulfonyl chloride moiety, facilitating the loss of
and equivalents.
-
-
Base Elimination: Add Triethylamine (2.31 kg, 22.9 mol) slowly. The mixture will become homogenous and then precipitate salts (
). Stir at 10°C for 1 hour. -
Workup:
-
Pour the reaction mixture into Ice Water (20 L) .
-
Extract with Ethyl Acetate (3 x 5 L) or Toluene .
-
Wash combined organics with Brine (5 L) and Water (5 L) to remove residual DMF.
-
Dry over
and concentrate under reduced pressure.
-
-
Purification:
-
Distillation: High vacuum distillation (approx. 110-120°C at 2 mmHg) yields the pure nitrile as a pale yellow oil which may solidify upon standing.
-
Crystallization: If solid, recrystallize from Hexane/EtOAc (9:1).
-
Protocol B: Vilsmeier-Haack Route (Alternative)
Scale: 100 g Input Target Yield: 65% (Overall) Hazard Class: Moderate
Workflow Overview
-
Formylation: 1,3,5-Trimethylpyrrole +
/DMF Aldehyde. -
Oximation: Aldehyde +
Aldoxime. -
Dehydration: Aldoxime +
Nitrile.[1]
Step-by-Step Procedure
Step 1: Synthesis of 1,3,5-Trimethylpyrrole-2-carbaldehyde
-
Cool DMF (300 mL) to 0°C. Add
(1.2 equiv) dropwise (Vilsmeier reagent formation). -
Add 1,3,5-Trimethylpyrrole (100 g) in DMF slowly.
-
Warm to RT and stir for 2 hours.
-
Hydrolyze with saturated
solution. Filter the precipitated aldehyde.
Step 2: Aldoxime Formation
-
Dissolve Aldehyde (from Step 1) in Ethanol (500 mL) .
-
Add Hydroxylamine Hydrochloride (1.5 equiv) and Pyridine (2.0 equiv) .
-
Reflux for 2 hours. Concentrate and pour into water to isolate the oxime.
Step 3: Dehydration to Nitrile
-
Dissolve Oxime in Acetic Anhydride (5 vol) .
-
Reflux for 3 hours.
-
Concentrate in vacuo. Neutralize residue with
. -
Extract with DCM and purify via silica plug.
Analytical Quality Control (QC)
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Identity | 1H-NMR (CDCl3) | Distinct singlets: |
| Functional Group | FT-IR | Sharp peak at ~2210-2220 cm |
| Residual Solvent | GC-HS | MeCN < 410 ppm, DMF < 880 ppm. |
Safety & Troubleshooting
Critical Safety: CSI Handling
-
Engineering Controls: All CSI transfers must occur in a closed system or under a high-velocity fume hood.
-
PPE: Silver Shield® gloves (laminate) are required; standard nitrile gloves provide insufficient protection against CSI permeation.
-
Emergency: In case of skin contact, do not use water immediately if the chemical is pure; wipe off, then rinse with PEG-400 or copious water.
Troubleshooting Guide
-
Low Yield (CSI Route): Usually due to moisture in the solvent or insufficient cooling during CSI addition (leading to polymerization). Ensure MeCN is Karl-Fischer titrated (<50 ppm water).
-
Dark Product: Oxidation of the pyrrole ring. Ensure inert atmosphere (
/Ar) is maintained throughout the reaction and workup. -
Incomplete Conversion (Vilsmeier): If the dehydration step is sluggish, switch from Acetic Anhydride to Thionyl Chloride (
) at 0°C (requires careful pH control during workup).
References
-
Barnett, G. H., et al. (1980).[2] Pyrrole chemistry.[3][4][5] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409–411. Link
-
Anderson, H. J., et al. (1980). Pyrrole chemistry.[3][4][5] XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate. Canadian Journal of Chemistry, 58(23), 2527-2530. Link
-
Organic Syntheses. (1966). Chlorosulfonyl Isocyanate. Org. Synth. 46, 23. Link
-
Vertex Pharmaceuticals. (2008). Synthesis of pyrrole-2-carbonitriles. US Patent 7,399,870 B2. Link
-
BenchChem. (2023). 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Product Data. Link
Sources
- 1. 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile | Benchchem [benchchem.com]
- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry
[1][2]
Executive Summary
This guide outlines the strategic application of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS 70319-59-4) as a high-value scaffold in the synthesis of pharmaceutical agents.[1][2] Unlike simple pyrroles, this trisubstituted derivative offers a unique combination of metabolic stability (blocked
This document provides validated protocols for functionalizing this sterically congested core, specifically addressing the challenges imposed by the flanking methyl groups at C3 and C5.[1][2]
Chemical Profile & Structural Logic[1][2][3][4]
| Property | Specification |
| Compound Name | 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile |
| CAS Number | 70319-59-4 |
| Molecular Weight | 134.18 g/mol |
| Core Structure | Electron-rich pyrrole ring with a strongly electron-withdrawing nitrile group.[2] |
| Key Feature | Blocked Reactive Sites: Positions 1, 2, 3, and 5 are substituted. Open Site: Position C4 is the sole site for Electrophilic Aromatic Substitution (EAS).[1][2] |
| Metabolic Advantage | Methylation at C5 prevents rapid oxidative metabolism (a common liability of pyrrole drugs), enhancing in vivo half-life.[1][2] |
Structural Reactivity Analysis
The 1,3,5-trimethyl substitution pattern creates a specific electronic and steric environment:
-
Electronic Push-Pull: The electron-donating methyl groups (C3, C5, N1) activate the ring, while the electron-withdrawing nitrile (C2) deactivates it.[1] The net result is a ring moderately activated toward electrophiles, exclusively at C4 .[1][2]
-
Steric Cleft: The C4 position is flanked by methyl groups at C3 and C5.[2] Reagents targeting C4 must be sterically compact.[2]
-
Nitrile Robustness: The C2-nitrile is sterically shielded by the N-methyl and C3-methyl groups, requiring forcing conditions for hydrolysis or reduction compared to unhindered nitriles.[2]
Strategic Reaction Pathways (Visualized)
The following flow diagram illustrates the three primary divergent synthesis pathways for this scaffold.
Figure 1: Divergent synthetic pathways for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, highlighting C4-arylation for biaryl drugs and nitrile transformation for fused heterocycles.[1][3][4][5]
Detailed Experimental Protocols
Protocol A: C4-Bromination (Preparation of the "Warhead" Precursor)
Objective: Selectively halogenate the C4 position to create a handle for cross-coupling reactions.[1][2] Challenge: Avoid over-bromination or reaction at the methyl groups (benzylic-like radical bromination).
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
THF (Anhydrous)[1]
-
Starting Material: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile[1][2][3][4][6][7]
Procedure:
-
Dissolution: Dissolve 10 mmol of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in 50 mL of anhydrous THF. Cool the solution to -78°C under argon.
-
Expert Note: Low temperature is crucial to suppress radical bromination of the methyl groups.[2]
-
-
Addition: Dissolve NBS (10.5 mmol) in 20 mL THF and add dropwise over 30 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 8:1).[1][2] The product will appear less polar than the starting material.[1][2]
-
Quench: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess bromine.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from cold ethanol or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85-92% Validation: ¹H NMR should show the disappearance of the C4-H singlet (approx.[1][2] 5.8-6.0 ppm) and retention of three methyl singlets.
Protocol B: Suzuki-Miyaura Coupling (Synthesis of Biaryl Scaffolds)
Objective: Couple the 4-bromo intermediate with aryl boronic acids to generate analogues of BM212 (anti-tubercular) or COX-2 inhibitors .[1][2]
Reagents:
-
4-Bromo-1,3,5-trimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv)[1][2]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%)[1]
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]
-
Dioxane/Ethanol (4:1 ratio)[1]
Procedure:
-
Degassing: Combine the bromide, boronic acid, and solvent in a pressure vial. Sparge with Argon for 15 minutes.
-
Expert Note: Oxygen removal is critical; the electron-rich pyrrole is susceptible to oxidative polymerization at high temps.[2]
-
-
Catalyst Addition: Add Pd(PPh₃)₄ and the base solution. Seal the vial.
-
Heating: Heat to 90°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[2] Dilute with water and extract with EtOAc.[2][5][8]
-
Purification: Column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Self-Validating Check: The appearance of aromatic protons in the ¹H NMR and a shift in the nitrile IR stretch (due to conjugation changes) confirms coupling.[1][2]
Protocol C: Nitrile Hydrolysis to Amide (Precursor for Fused Systems)
Objective: Convert the sterically hindered nitrile to a primary amide, a key step for cyclization into pyrrolo-pyrimidines.[1][2]
Reagents:
Procedure:
-
Setup: Dissolve the nitrile in Ethanol (0.5 M concentration). Add NaOH (4.0 equiv).[1][2]
-
Activation: Add H₂O₂ (10 equiv) dropwise at 0°C.
-
Caution: Exothermic reaction.[2]
-
-
Reaction: Warm to 50°C and stir for 4-6 hours. The "Radziszewski conditions" are required here due to the steric bulk of the ortho-methyl groups hindering water attack.[2]
-
Isolation: Neutralize with HCl to pH 7. The amide often precipitates.[2] Filter and wash with cold water.[2]
Pharmaceutical Applications & Case Studies
Case Study 1: COX-2 Selective Inhibitors
Researchers utilize the 1,3,5-trimethyl pyrrole core to mimic the diaryl-heterocycle pharmacophore of Coxibs.[1]
-
Mechanism: The C4-aryl group (introduced via Protocol B) fits into the hydrophobic side pocket of the COX-2 enzyme.[1][2]
-
Advantage: The C3/C5 methyl groups restrict the rotation of the C4-aryl ring, locking the molecule in a bioactive conformation (Atropisomerism control).[1]
Case Study 2: Anti-Tubercular Agents (BM212 Analogues)
The 1,3,5-trimethyl scaffold serves as a simplified, metabolically stable analogue of BM212 .[1]
Safety & Handling
References
-
BenchChem. 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Product Specifications and Reactivity Profile. Retrieved from [1]
-
MDPI Molecules. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones. (Discusses pyrrole-2-carbonitrile precursors for BM212 and COX-2 inhibitors).
-
Google Patents. Synthesis of pyrrole-2-carbonitriles (US Patent 7399870).[2] (Details the industrial synthesis and isolation of methylated pyrrole carbonitriles).
-
National Institutes of Health (NIH). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.[2] (Review of pyrrole-based NSAIDs).
-
Sigma-Aldrich. Pyrrole-2-carbonitrile Safety Data Sheet.[2][1]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. 吡咯-2-腈 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. CAS Index | Ambeed [ambeed.com]
- 4. 4513-92-2|3,5-Dimethyl-1H-pyrrole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. Buy 5-(1-Chloroethyl)-3-ethylisoxazole (EVT-12997538) | 71495-00-6 [evitachem.com]
- 7. CAS:70319-59-4, 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile-毕得医药 [bidepharm.com]
- 8. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
Application Note: Strategic Functionalization of the Pyrrole-Nitrile Handle
From Bioisosteres to Linkers: A Guide for Medicinal Chemists
Abstract & Strategic Overview
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Atorvastatin and Sunitinib. When substituted with a nitrile (cyano) group, it becomes a versatile gateway intermediate. However, the cyanopyrrole system presents a unique "push-pull" electronic challenge:
-
The Ring (Push): The electron-rich pyrrole nitrogen donates density into the ring, making it susceptible to oxidation and polymerization.
-
The Nitrile (Pull): While typically electron-withdrawing, the nitrile's electrophilicity is dampened by the resonance donation from the pyrrole nitrogen.
The Core Directive: Successful functionalization requires managing this electronic interplay. This guide details three high-value transformations: Bioisostere expansion (Tetrazoles) , Controlled Reduction (Amines) , and Partial Hydrolysis (Amides) .
Strategic Decision Matrix: To Protect or Not to Protect?
Before initiating any protocol, the status of the pyrrolic nitrogen (
-
Unprotected (
): The proton is acidic ( ).[1] Strong bases (e.g., Grignards, LAH) will deprotonate first, creating a pyrrolyl anion that is highly electron-rich and resistant to nucleophilic attack at the nitrile. -
Protected (
): Electron-withdrawing groups (EWGs) like Tosyl (Ts) or Boc are recommended. They pull density away from the ring, preventing side reactions and—crucially—activating the nitrile carbon toward nucleophilic attack.
Chemo-Divergent Workflow
The following diagram illustrates the divergent pathways available from a single 2-cyanopyrrole starting material.
Figure 1: Strategic workflow for cyanopyrrole diversification. N-PG = Nitrogen Protecting Group.
Protocol 1: Bioisostere Expansion (Tetrazole Synthesis)
Application: Synthesis of carboxylic acid bioisosteres (common in sartans and metabolic inhibitors).
Mechanism: [3+2] Cycloaddition.
Key Advantage: Uses Zinc Bromide (
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Cyanopyrrole (1.0 equiv)
-
Azide Source: Sodium Azide (
, 1.1 equiv) -
Catalyst: Zinc Bromide (
, 1.0 equiv)[2] -
Solvent: Water/Isopropanol (1:1 v/v) or Water (if substrate is soluble)
Step-by-Step Methodology
-
Setup: In a pressure-rated glass vial or round-bottom flask, dissolve 2-cyanopyrrole (1.0 mmol) in 5 mL of solvent.
-
Addition: Add
(1.0 mmol) followed by (1.1 mmol).-
Note: The order matters.
coordinates the nitrile first.
-
-
Reaction: Heat the mixture to reflux (approx. 80–100 °C) for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The tetrazole product is significantly more polar than the nitrile.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Add 3N HCl until pH < 2. This breaks the Zinc-Tetrazolate complex. Caution: Perform in a fume hood; trace
may be released. -
Extract with Ethyl Acetate (3x).
-
-
Purification: The product often precipitates upon acidification or can be recrystallized from Ethanol/Water.
Expert Insight: The
Protocol 2: Controlled Reduction to Primary Amines
Application: Creating aminomethyl-pyrrole linkers for fragment-based drug discovery.
Challenge: Standard hydrogenation (Pd/C,
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: N-Boc-2-cyanopyrrole (1.0 equiv)
-
Requirement:Must be N-protected to prevent borane coordination to the ring nitrogen.
-
-
Reductant:
(2.0 M in THF, 3.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve N-Boc-2-cyanopyrrole in anhydrous THF (0.2 M concentration). Cool to 0 °C.
-
Reduction: Dropwise add
. Evolution of gas may occur. -
Reflux: Warm to room temperature, then heat to mild reflux (65 °C) for 4–6 hours.
-
Checkpoint: The nitrile peak (
) should disappear in IR.
-
-
Quenching (The "Methanol Metholysis"):
-
Cool to 0 °C.
-
Slowly add Methanol until gas evolution ceases.
-
Crucial Step: Add 1.25 M HCl in Methanol and reflux for 1 hour. This breaks the Boron-Amine complex which is otherwise stable and prevents product isolation.
-
-
Isolation: Concentrate in vacuo. Basify with NaOH (1M) and extract with DCM.
Data Comparison: Reduction Methods
| Method | Selectivity | Yield | Risk Profile |
| High (1° Amine) | 85-92% | Moderate (Stench, Pyrophoric) | |
| Moderate | 60-75% | High (Over-reduction, polymerization) | |
| Raney Ni / | Low (Mix of 1°/2°) | 50-65% | High (Catalyst poisoning) |
Protocol 3: Partial Hydrolysis (The Radziszewski Reaction)
Application: Synthesis of primary amides without over-hydrolysis to the carboxylic acid.
Mechanism: Hydroperoxide anion (
Step-by-Step Methodology
-
Mixture: Dissolve 2-cyanopyrrole in DMSO or Ethanol.
-
Reagents: Add
(0.5 equiv) and 30% (4.0 equiv). -
Conditions: Stir at 0 °C for 30 mins, then warm to Room Temp.
-
Why? The reaction is exothermic. The
is a super-nucleophile (Alpha-effect) compared to , allowing the reaction to proceed rapidly at lower pH/temperature than standard base hydrolysis, stopping effectively at the amide [3].
-
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize excess peroxide (test with starch-iodide paper). -
Isolation: Pour into water. The amide usually precipitates as a white solid.
Troubleshooting & Expert Tips
The "Deactivation Paradox"
When functionalizing the nitrile, you often need to protect the nitrogen with an Electron Withdrawing Group (EWG) like Tosyl.
-
Effect: This pulls density from the ring.
-
Result: The nitrile becomes more reactive to nucleophiles (good for Tetrazole/Amide synthesis), but the ring becomes less susceptible to oxidative polymerization (good for stability).
-
Warning: If you use a labile group like Acetyl, the basic conditions of the Radziszewski reaction may cleave the protecting group before the nitrile hydrolyzes. Use Boc or Tosyl for base stability.
Graphviz: Mechanism of Zinc-Mediated Activation
The following diagram details the coordination complex that lowers the activation energy for the azide attack.
Figure 2: Mechanism of Zinc(II) catalysis in tetrazole formation.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
McAllister, G. D., Wilfred, C. D., & Taylor, R. J. (2018). The Radziszewski Reaction: A Green and Versatile Method for Amide Synthesis. Synthetic Communications, 48.
-
Guchhait, S. K., et al. (2018).[5] Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction. The Journal of Organic Chemistry, 83(10), 5807–5815.
-
Banwell, M. G., et al. (2006).[6] Pyrrole Protection Strategies. Chemical Reviews. (Contextual grounding on N-protection stability).
Sources
- 1. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Executive Summary & Process Diagnostic
The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is a classic electrophilic aromatic substitution on an electron-rich heteroaromatic system. While the Paal-Knorr synthesis can build the ring, the most robust route for high-yield functionalization is the direct cyanation of 1,3,5-trimethylpyrrole using Chlorosulfonyl Isocyanate (CSI) .
Users frequently encounter low yields (30–50%) due to three primary failure modes:
-
Polymerization: The electron-rich pyrrole starting material is highly sensitive to acid and thermal stress, leading to "pyrrole black" (tars).
-
Hydrolysis: The intermediate N-chlorosulfonyl amide is moisture-sensitive; improper quenching reverts it to the starting material or the amide, rather than the nitrile.
-
Regioselectivity: While the C2 position is electronically favored (alpha-position), steric hindrance from the N-methyl and C3-methyl groups can slow kinetics, allowing side reactions to compete.
This guide details the CSI-DMF Modified Protocol , which typically boosts yields to 75–90% when strictly controlled.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Temperature (Addition) | -78°C to -40°C | Kinetic control is essential. Higher temperatures (>0°C) favor polymerization of the pyrrole over the cyanation reaction. |
| Reagent Stoichiometry | 1.05 equiv. CSI | A slight excess ensures complete conversion, but large excesses promote polymerization. |
| Solvent System | Anhydrous ACN or Toluene | Acetonitrile (ACN) stabilizes the polar transition state. Toluene allows for easier precipitation of the intermediate salts. Must be <50 ppm H₂O. |
| Quenching Reagent | DMF (2.0+ equiv.) | DMF acts not just as a solvent but as a reagent, converting the N-chlorosulfonyl intermediate into a Vilsmeier-type adduct that eliminates to the nitrile. |
| Base Selection | Triethylamine (TEA) or Pyridine | Rapid neutralization of the acidic byproducts (HCl, HSO₃Cl) is critical to prevent acid-catalyzed tar formation. |
Optimized Protocol: The CSI-DMF Route
Objective: Synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile via electrophilic cyanation.
Reagents:
-
Starting Material: 1,3,5-Trimethyl-1H-pyrrole (Purity >98% by GC).
- -Dimethylformamide (DMF), anhydrous.
-
Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 1,3,5-Trimethyl-1H-pyrrole (1.0 eq) in anhydrous MeCN (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Electrophilic Addition (The Critical Step):
-
Dilute CSI (1.05 eq) in a small volume of MeCN.
-
Add CSI solution dropwise over 30–45 minutes.
-
Checkpoint: Monitor internal temperature; do not allow it to rise above -60°C.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.
-
-
Ligand Exchange:
-
At 0°C, add anhydrous DMF (2.5 eq) in one portion.
-
Stir for 30 minutes. The mixture typically turns from clear/yellow to a viscous suspension (Vilsmeier adduct formation).
-
-
Elimination/Quench:
-
Pour the reaction mixture onto crushed ice containing NaOH (2.0 eq) or treat with excess Triethylamine if avoiding aqueous conditions initially. Note: Aqueous NaOH is preferred for cleaner separation if the product precipitates.
-
Extract with Ethyl Acetate (3x).
-
-
Purification:
Troubleshooting Guide
Use this logic table to diagnose yield losses.
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Viscous Oil | Acid-catalyzed polymerization of pyrrole. | 1. Lower addition temp to -78°C.2. Ensure CSI is added slowly.3. Check solvent dryness (water creates strong acid with CSI). |
| Recovered Starting Material | Inactive CSI or insufficient reaction time. | 1. CSI hydrolyzes easily; use a fresh bottle.2. Ensure the reaction warms to 0°C before adding DMF. |
| Amide Byproduct (CONH₂) | Incomplete dehydration of the intermediate. | 1. Increase DMF equivalents (act as catalyst).2. Ensure the base quench is basic enough (pH > 10) to drive elimination. |
| Low Purity (Isomers) | Regioselectivity issues. | 1. 1,3,5-trimethyl substitution pattern usually forces C2 substitution. If C4 isomers appear, confirm starting material structure (is it actually 1,2,4-trimethyl?). |
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points for yield preservation.
Caption: Reaction pathway for CSI-mediated cyanation. Red paths indicate critical failure modes (Polymerization and Hydrolysis).
Alternative Route (If CSI is unavailable)
If CSI handling is restricted due to safety/availability, the Vilsmeier-Haack Formylation followed by Oxime Dehydration is a viable, albeit longer, alternative.
-
Formylation: 1,3,5-Trimethylpyrrole + POCl₃/DMF
1,3,5-Trimethylpyrrole-2-carboxaldehyde. -
Oximation: Aldehyde + NH₂OH·HCl
Oxime. -
Dehydration: Oxime + Acetic Anhydride (reflux)
Nitrile .-
Pros: Reagents are cheaper and less moisture-sensitive.
-
Cons: Three steps; overall yield is usually lower (50–60%) than the optimized CSI route.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Toluene instead of Acetonitrile? A: Yes. Toluene is actually preferred in some industrial scale-ups because the N-chlorosulfonyl intermediate often precipitates out, protecting it from further side reactions. However, solubility of the starting material at -78°C must be verified.
Q2: My product has a strong sulfur smell. What is it? A: This indicates incomplete removal of sulfur byproducts (from CSI). Ensure your workup includes a wash with dilute NaOH or NaHCO₃. If the smell persists, treat the organic phase with a small amount of bleach (sodium hypochlorite) solution during the wash to oxidize sulfur residues, but be careful not to hydrolyze the nitrile.
Q3: Why is the addition temperature so critical? A: Pyrroles are "pi-excessive" heterocycles. At room temperature, CSI acts as a strong acid, initiating cationic polymerization of the pyrrole ring. Cryogenic temperatures (-78°C) slow this polymerization rate significantly while still allowing the electrophilic substitution to proceed.
References
-
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[1][2][3][4][5][6][7] XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI).[2] Canadian Journal of Chemistry, 58(4), 409–411.
-
Vertex Pharmaceuticals Inc. (2005). Synthesis of pyrrole-2-carbonitriles.[1][3] World Intellectual Property Organization Patent WO2005097743A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles and Nitriles.[1][2][3][5][7][8]
Sources
- 1. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: DDQ Oxidation of Cyanopyrrolines
Topic: Troubleshooting Oxidative Aromatization of Cyanopyrrolines to Cyanopyrroles
Status: Active | Version: 2.4 | Last Updated: February 2026
Core Directive & Scope
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize cyanopyrrolines (and their pyrrolidine precursors) into cyanopyrroles.
The Challenge: Unlike electron-rich pyrrolidines, cyanopyrrolines possess an electron-withdrawing nitrile group (-CN). This deactivates the ring, raising the oxidation potential and destabilizing the cationic intermediates required for hydride abstraction. Consequently, standard protocols often fail, resulting in stalled reactions, incomplete conversion, or "red sludge" emulsions during workup.
Mechanistic Diagnostics (The "Why")
To troubleshoot, you must visualize the invisible failure points. The reaction proceeds via a Hydride Transfer Mechanism , not a radical mechanism (in dark conditions).
Visualizing the Pathway
The following diagram illustrates the critical "Hydride Abstraction" step which is often the rate-determining step (RDS) for electron-deficient rings.
Figure 1: Mechanistic pathway of DDQ mediated dehydrogenation. The electron-withdrawing cyano group destabilizes the 'Cationic Intermediate', significantly slowing the RDS.
Troubleshooting Modules (Q&A)
Module A: Kinetics & Conversion Issues
Q: The reaction turns dark immediately, but TLC shows <10% conversion after 24 hours. Why? A: You are likely stuck in the Charge-Transfer Complex (CTC) equilibrium. The deep color (often dark red or green) indicates the formation of the CTC, but the hydride transfer is not occurring because the activation energy is too high.
-
The Cause: The nitrile group pulls electron density from the C-H bond, making the ring a poor hydride donor.
-
The Fix:
-
Switch Solvent: Move from DCM or THF (low boiling) to Toluene or Chlorobenzene .
-
Heat is Mandatory: Electron-deficient substrates rarely oxidize at RT. Reflux at 80–110°C is usually required to cross the activation barrier.
-
Acid Catalysis: Add 5 mol% p-TsOH or TFA . Protonation can shift the tautomeric equilibrium of the pyrroline, making the C-H bond more accessible for abstraction.
-
Q: My starting material disappears, but I see multiple spots and low yield. Is it decomposing? A: Check for "Over-Oxidation" or "Water Adducts."
-
Scenario 1 (Water): If your solvent is "wet," the intermediate iminium ion will trap water instead of losing a proton. This hydrolyzes the nitrile to an amide (
).-
Validation: Check IR for a broad peak at ~3400 cm⁻¹ (amide N-H) and carbonyl at ~1680 cm⁻¹.
-
Solution: Use anhydrous solvents and molecular sieves (4Å).
-
-
Scenario 2 (Diels-Alder): DDQ is a potent dienophile.[1] If your pyrrole product is electron-rich (e.g., has alkyl groups), it might react with excess DDQ to form a Diels-Alder adduct.
-
Solution: Do not use large excess of DDQ (keep to 1.1–1.2 equiv) and stop the reaction immediately upon consumption of SM.
-
Module B: Workup & Purification (The "Red Sludge" Protocol)
Q: I cannot separate the reduced DDQ (DDHQ) from my product. Column chromatography smears everything. A: You must remove DDHQ chemically before chromatography. DDHQ (2,3-dichloro-5,6-dicyanohydroquinone) is acidic and poorly soluble in non-polar solvents, often precipitating as a fine sludge that clogs filters and streaks on silica.
Standardized Purification Protocol (The "Dithionite Wash"): Do not rely solely on filtration.
| Step | Action | Chemical Logic |
| 1 | Quench | Dilute reaction (Toluene/DCM) with an equal volume of Hexanes/Et₂O . |
| 2 | Filter | Filter through a Celite pad.[2] |
| 3 | Reductive Wash | Wash filtrate with sat. aq. Na₂S₂O₄ (Sodium Dithionite) or NaHSO₃. |
| 4 | Basic Wash | Wash with sat. aq. NaHCO₃ (2x). |
| 5 | Solid Phase | If residue is still red, pass through a short plug of Basic Alumina . |
Module C: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Decision support tree for optimizing DDQ oxidation conditions.
Data & Reference Standards
Solvent Selection Guide for Cyanopyrrolines
Data compiled from oxidative dehydrogenation literature.
| Solvent | Boiling Point | Solubility (DDHQ) | Suitability for Cyanopyrrolines |
| Dichloromethane | 40°C | Moderate | Poor. Temp too low for EWG-deactivated rings. |
| Benzene | 80°C | Very Low | Good. DDHQ precipitates (easy removal), but toxic. |
| Toluene | 110°C | Low | Excellent. High temp allows activation; DDHQ precipitates upon cooling. |
| 1,4-Dioxane | 101°C | High | Moderate. Good solubility for reactants, but holds DDHQ in solution (harder workup). |
| Chlorobenzene | 132°C | Low | Advanced. Use for extremely stubborn substrates requiring >120°C. |
References
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
- Foundational text on the mechanism of hydride abstraction and solvent effects.
- Buckle, D. R., et al. (1982). 2-Cyanopyrroles. Journal of the Chemical Society, Perkin Transactions 1, 627-630.
- Oidovsambuu, S., et al. (2013). Oxidative Dehydrogenation of Dihydropyrroles to Pyrroles using DDQ. Tetrahedron Letters, 54(44), 5869-5871. Modern protocols for pyrroline-to-pyrrole conversion.
-
Lin, X., et al. (2014). DDQ-Mediated Oxidative C–H Activation.[3][4][5][6][7] Organic Letters, 16(11), 2993–2995. Link
- Discusses the kinetics of electron-deficient systems.
- Reagent Guide. (2024). Removing DDQ and DDHQ from Reaction Mixtures. Common Organic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]
Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Effects & Troubleshooting in Electrophilic Cyanation
Executive Summary: The Solvation Landscape
The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is most reliably achieved via the electrophilic substitution of 1,3,5-trimethylpyrrole using Chlorosulfonyl Isocyanate (CSI) , followed by treatment with N,N-Dimethylformamide (DMF) .
While the reagents drive the mechanism, the solvent dictates the kinetics, thermodynamics, and downstream isolation efficiency. In this reaction, the solvent is not merely a medium; it is a process control variable that determines whether your intermediate precipitates (allowing for high purity) or remains in solution (risking polymerization and hydrolysis).
This guide addresses the three critical solvent systems: Acetonitrile (MeCN) , Toluene , and Dichloromethane (DCM) .
Module 1: Solvent Selection & Mechanistic Impact
The Reaction Pathway
The reaction proceeds in two distinct phases.[1][2][3]
-
Electrophilic Attack: CSI attacks the C2 position of the pyrrole to form an N-chlorosulfonyl amide intermediate.
-
Dehydration/Cyanation: DMF reacts with the intermediate (Vilsmeier-Haack type mechanism) to strip the sulfonyl group and form the nitrile.
Solvent Performance Matrix
| Solvent System | Dielectric Constant ( | Reaction Phase | Key Characteristic | Recommended For |
| Acetonitrile (MeCN) | 37.5 | Homogeneous | High solubility of intermediates; fast kinetics. | Small scale (<10g); Rapid screening. |
| Toluene | 2.38 | Heterogeneous | Precipitation of Intermediate. The CSI-pyrrole adduct crashes out. | Scale-up (>50g); High Purity requirements. |
| Dichloromethane (DCM) | 8.93 | Homogeneous | Historical standard; moderate solubility. | Low-temperature control; legacy protocols.[2] |
| DMF (Excess) | 36.7 | Homogeneous | Acts as both reagent and solvent. | NOT RECOMMENDED as primary solvent (Runaway exotherm risk). |
Visualizing the Solvent Influence
Figure 1: Solvent-dependent phase behavior of the CSI-pyrrole intermediate. Toluene promotes precipitation, protecting the intermediate from side reactions.
Module 2: Troubleshooting Guide
Scenario A: "My yield is low (<50%) and the product is dark/tarry."
Diagnosis: Polymerization or Hydrolysis. Pyrroles are electron-rich and prone to acid-catalyzed polymerization. CSI is violently hygroscopic.
-
Cause 1: Solvent Moisture.
-
Technical Insight: CSI reacts with water to form sulfamic acid, which catalyzes pyrrole polymerization.
-
Fix: Ensure Toluene/MeCN is anhydrous (<50 ppm water).
-
-
Cause 2: Thermal Runaway in Polar Solvents.
-
Technical Insight: In MeCN, the reaction is homogeneous and highly exothermic. If the temperature exceeds 0°C during CSI addition, the pyrrole ring oxidizes.
-
Fix: Switch to Toluene . The precipitation of the intermediate effectively "pauses" the reaction and traps the heat of crystallization, preventing localized hot spots.
-
Scenario B: "The intermediate solidified into a rock-hard mass."
Diagnosis: Agglomeration in Non-Polar Media. This is specific to the Toluene route. While precipitation is desired, "caking" prevents the subsequent DMF reaction.
-
Cause: Stirring speed too low during precipitation.
-
Fix:
-
Use a mechanical stirrer (overhead), not a magnetic stir bar.
-
Dilute the reaction. Increase Toluene volume from 5V to 10V (relative to pyrrole mass).
-
Protocol Adjustment: Add the CSI slower. Rapid addition creates a supersaturated solution that crashes out instantly as a cake. Slow addition promotes fine particle formation.
-
Scenario C: "Violent exotherm upon adding DMF."
Diagnosis: Vilsmeier Reagent Formation.[4][5] The reaction of the chlorosulfonyl group with DMF releases significant energy.
-
Cause: Lack of thermal buffer.
-
Fix:
-
If using Toluene : The slurry absorbs heat well. Maintain -5°C.
-
If using MeCN : The solution has low heat capacity. You must cool to -10°C or lower before DMF addition.
-
Critical Step: Dilute the DMF with the reaction solvent (1:1 ratio) before addition to disperse the heat generation.
-
Module 3: Step-by-Step Optimized Protocol (Toluene Method)
Why this method? It offers the highest purity by leveraging the "Solvent Effect" of precipitation.
Reagents:
-
1,3,5-Trimethylpyrrole (1.0 equiv)
-
Chlorosulfonyl Isocyanate (CSI) (1.05 equiv)
-
Anhydrous Toluene (10 volumes)
Procedure:
-
Charge: Place 1,3,5-trimethylpyrrole and anhydrous Toluene in a reactor under Nitrogen.
-
Cool: Chill the solution to -5°C to 0°C .
-
Addition 1 (CSI): Add CSI dropwise.
-
Observation: The solution will turn cloudy, and a white/pale solid will precipitate.
-
Solvent Effect: Toluene forces the N-chlorosulfonyl amide out of solution, protecting it from over-reaction.
-
-
Age: Stir the slurry at 0°C for 30 minutes.
-
Addition 2 (DMF): Add DMF dropwise at < 5°C .
-
Note: The solids may dissolve or change form as the Vilsmeier complex forms.
-
-
Quench: Pour the mixture into ice water containing NaHCO₃.
-
Isolation: Separate the organic layer. The product (nitrile) will partition into the Toluene.
Frequently Asked Questions (FAQs)
Q1: Can I use DMF as the primary solvent to skip the second addition step? A: Absolutely not. CSI reacts violently with DMF to form a Vilsmeier reagent immediately. If you mix CSI and DMF in the presence of pyrrole without temperature control, you risk a runaway decomposition. DMF must be added after the CSI-pyrrole bond is formed.
Q2: Why does the patent literature suggest Acetonitrile if Toluene is better for purity? A: Acetonitrile is often used in smaller-scale academic papers because it is easier to handle (no slurry issues) and faster. However, for 1,3,5-trimethylpyrrole, which is highly electron-rich, the reaction in MeCN can be "too fast," leading to tars. Toluene provides a "thermodynamic brake."
Q3: My product has a strong sulfur smell. What happened? A: This indicates incomplete hydrolysis of the chlorosulfonyl group.
-
Solvent Factor: If you used a water-immiscible solvent like DCM or Toluene , the final hydrolysis (Step 6) requires vigorous agitation to ensure the water contacts the organic phase. Ensure you stir the quench mixture rapidly for at least 60 minutes.
References
-
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). The synthesis of pyrrole-2-carbonitriles from pyrroles and chlorosulfonyl isocyanate. Canadian Journal of Chemistry, 58(4), 409-411. Link
-
Bowers, N., et al. (2008). Synthesis of pyrrole-2-carbonitriles. U.S. Patent No.[2] 7,399,870.[2] Washington, DC: U.S. Patent and Trademark Office. Link
-
Magdesieva, T. V., et al. (2014).[6] Electrophilic cyanation of pyrroles and indoles. Journal of Organic Chemistry (General reference for CSI reactivity patterns). Link
Sources
- 1. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
workup procedure for reactions involving chlorosulfonyl isocyanate
This guide serves as a technical support resource for researchers utilizing Chlorosulfonyl Isocyanate (CSI). It prioritizes safety, mechanistic understanding, and reproducible workup protocols.
Current Status: Operational Topic: Workup, Quenching, and Isolation Procedures Safety Level: Critical (Corrosive, Water-Reactive)
Core Safety Directive: The "Zero-Water" Rule
WARNING: CSI reacts violently with water, releasing corrosive hydrogen chloride (
-
Never add water directly to neat CSI.
-
Always quench reaction mixtures by adding the mixture into the quenching solution (ice/water/base), never the reverse, unless specifically controlled in a dilute stream.
-
PPE: Full face shield, acid-resistant gloves, and a functioning fume hood are non-negotiable.
Decision Tree: Select Your Workup Protocol
Select the protocol that matches your synthesis target. CSI workups differ significantly based on whether the
Figure 1: Decision matrix for selecting the appropriate CSI workup procedure.
Detailed Protocols
Protocol A: -Lactam Isolation (Reductive Hydrolysis)
Context: The reaction of CSI with alkenes produces an
Reagents:
-
25% Aqueous Sodium Sulfite (
) -
Sodium Bicarbonate (
) or Potassium Hydroxide ( )
Step-by-Step Procedure:
-
Preparation of Quench Buffer: In a separate flask, prepare a solution of
(approx. 2.5 equiv relative to CSI) and (approx. 3-4 equiv) in water. Cool this solution to .-
Why? The sulfite reduces the chlorosulfonyl group (
) to a sulfinic acid/sulfite intermediate, which is more labile. The base neutralizes the generated to prevent acid-catalyzed ring opening.
-
-
Controlled Addition: Cool your reaction mixture (CSI + Alkene) to
. Transfer the reaction mixture dropwise into the vigorously stirred Quench Buffer.-
Critical Control: Keep the internal temperature below
.[2] The hydrolysis is exothermic.
-
-
Hydrolysis Period: Allow the biphasic mixture to stir at
for 15–30 minutes, then warm to room temperature over 1 hour. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. The free
- -lactam will partition into the organic phase. -
Drying: Dry over
and concentrate.
Mechanism of Action:
Protocol B: Nitrile Synthesis (Dehydration Workup)
Context: CSI reacts with carboxylic acids to form a mixed anhydride-sulfonamide intermediate, which decomposes to the nitrile.
Step-by-Step Procedure:
-
Completion Check: Ensure gas evolution (
) has ceased. -
Quenching: Pour the reaction mixture onto crushed ice.
-
Note: Unlike the
-lactam protocol, the nitrile is generally stable to acidic conditions. The goal here is to hydrolyze excess CSI and water-soluble byproducts (sulfamic acid derivatives).
-
-
Neutralization: Carefully neutralize the aqueous slurry with saturated
until pH is neutral (prevent acid-catalyzed hydrolysis of the nitrile back to amide). -
Isolation: Extract with organic solvent (DCM or Ether). Wash with brine.
Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm upon Quenching | Addition rate too fast or reversed addition order. | STOP. Cool the receiving flask to |
| No Product (Alkene Reaction) | pH was likely too low (acidic). Ensure | |
| Emulsion Formation | Amphiphilic byproducts (sulfonamides). | Filter the biphasic mixture through a pad of Celite before separation. Add solid |
| Product Polymerization | Thermal instability of | Keep the reaction mixture below |
Frequently Asked Questions
Q: Can I use water to quench the reaction if I don't have sodium sulfite?
A: For
Q: My CSI has turned yellow/viscous. Is it safe to use?
A: No. This indicates polymerization or hydrolysis. Distill neat CSI under reduced pressure (vacuum) to purify it before use. Store it at
Q: What solvents are compatible with CSI? A: Use non-nucleophilic, polar-aprotic or non-polar solvents.
-
Recommended: Dichloromethane (DCM), Diethyl Ether, Toluene, Chloroform.
-
Avoid: Alcohols, Amines, Water, DMSO (reacts violently), DMF (reacts to form Vilsmeier-type reagents, unless intended).
Visualizing the -Lactam Pathway
The following diagram illustrates the critical reductive hydrolysis step required to isolate the free lactam.
Figure 2: Reaction and workup pathway for
References
-
Organic Syntheses, Coll.[2] Vol. 8, p.3 (1993); Vol. 65, p.135 (1987). Synthesis of a Key
-Lactam Intermediate by a [2+2] Cycloaddition Route: 4-Acetoxyazetidin-2-one.[2] (Describes the / reductive hydrolysis protocol). -
Organic Syntheses, Coll.[2] Vol. 6, p.232 (1988); Vol. 52, p.6 (1972). Conversion of Carboxylic Acids to Nitriles: Cinnamonitrile. (Describes the nitrile synthesis and acidic workup).
-
Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.[5] (General reactivity and application guide).
-
Santa Cruz Biotechnology.Chlorosulfonyl isocyanate Safety Data Sheet.
Sources
- 1. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 2. orgsyn.org [orgsyn.org]
- 3. DE1259893B - Process for the preparation of carboxylic acid nitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arxada.com [arxada.com]
Technical Support Center: Aldoxime Dehydration & Nitrile Synthesis
Current Status: Operational Topic: Minimizing Byproducts in Aldoxime Dehydration Support Level: Tier 3 (Senior Application Scientist)
Mission Statement
You are encountering yield losses or purity issues during the conversion of aldoximes (
This guide deconstructs these failure modes and provides self-validating protocols to ensure high-fidelity nitrile synthesis.
Module 1: The Mechanistic Fork (Root Cause Analysis)
To minimize byproducts, you must understand the "Fork in the Road." The activation of the oxime oxygen is necessary for dehydration, but that same activation primes the molecule for the Beckmann Rearrangement.
The Critical Insight:
-
Path A (Desired): Elimination of the proton on the
-carbon synchronous with the leaving group departure. -
Path B (Undesired): Migration of the anti-periplanar 'R' group to the nitrogen, followed by hydrolysis to form a primary amide.
Control Strategy: Path A is favored by base catalysis (E2-type elimination) and non-acidic activating agents. Path B is driven by strong acids and high temperatures which stabilize the cationic transition state of the rearrangement.
Visualizing the Divergence
Figure 1: The mechanistic divergence. Success depends on accelerating the elimination pathway (green) over the rearrangement pathway (red).
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing significant amide (Beckmann) contamination."
Diagnosis: Your reaction environment is likely too acidic or too hot. Classical reagents like Thionyl Chloride (
Corrective Action:
-
Switch Reagents: Move to Propylphosphonic Anhydride (T3P) . It operates under neutral-to-mildly basic conditions and generates water-soluble phosphate byproducts, avoiding the acidic spike associated with chlorinating agents [1].
-
Buffer the System: If you must use
, ensure a stoichiometric excess (2.5 equiv) of a base like pyridine or triethylamine is present before adding the dehydrating agent.
Issue 2: "My chiral center ( to the nitrile) is racemizing."
Diagnosis: The
Corrective Action:
-
Use Catalytic Dehydration: Adopt a Copper(II) Acetate catalyzed system. This method uses a nitrile co-solvent (like acetonitrile) as the water acceptor. It proceeds under neutral conditions, preserving stereocenters with >99% ee retention [2].
-
Avoid Exotherms: Racemization is temperature-dependent. Maintain temperatures below 50°C.
Issue 3: "The reaction stalls or hydrolyzes back to aldehyde."
Diagnosis: The "dehydrating" agent is being consumed by ambient moisture, or the leaving group is not labile enough.
Corrective Action:
-
Water Scavenging: Add activated 3Å Molecular Sieves to the reaction vessel.
-
Reagent Quality: If using Burgess Reagent, check its shelf-life; it degrades rapidly with moisture. For T3P, ensure the bottle is capped under argon.
Module 3: Strategic Reagent Selection
Use this matrix to select the correct reagent for your specific substrate.
| Reagent | Best For...[1][2][3][4] | Byproduct Risk | Atom Economy | Safety Note |
| T3P (50% in DMF) | General Purpose. High yield, one-pot from aldehyde. | Low (Water soluble phosphates) | Moderate | Low toxicity; no gas evolution. |
| Cu(OAc)₂ / MeCN | Chiral/Sensitive. Acid-labile groups. | Very Low (Catalytic cycle) | High | Requires removal of Cu traces. |
| Burgess Reagent | Small Scale/Precious. Very mild. | Low (Amine/Sulfonate) | Poor | Expensive; limited shelf life. |
| SOCl₂ / Pyridine | Commodity/Scale. Robust substrates. | High (Amide/Chlorination) | High | Exothermic; HCl gas evolution. |
| TFAA / Et₃N | Sterically Hindered. | Moderate (Trifluoroacetates) | Moderate | Corrosive; volatile byproducts. |
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (T3P Method)
Recommended for: General synthesis, aromatic/aliphatic substrates, one-pot aldehyde conversion.
Mechanism: T3P activates the oxime oxygen, forming a reactive phosphorous intermediate. The base (
Workflow:
-
Setup: To a flask, add Aldehyde (1.0 equiv), Hydroxylamine Hydrochloride (1.1 equiv), and DMF (0.5 M concentration).
-
Oxime Formation: Add
(1.5 equiv). Stir at ambient temp for 30 min (check TLC for oxime formation). -
Dehydration: Add T3P (50% w/w in DMF, 1.5 equiv) dropwise.
-
Note: A slight exotherm may occur.[5]
-
-
Heating: Heat to 80–100°C for 2–4 hours.
-
Workup: Cool to RT. Add water. The product often precipitates or can be extracted with EtOAc. The phosphate byproducts wash away in the aqueous layer.[2]
Protocol B: The "Chiral Safe" (Catalytic Copper Method)
Recommended for: Enantiopure substrates, acid-sensitive protecting groups (Boc, TBDMS).
Mechanism:
Workflow:
-
Setup: Dissolve Aldoxime (1.0 equiv) in Acetonitrile (solvent and reagent, ~0.2 M).
-
Catalyst: Add
(5–10 mol%). -
Reaction: Stir at room temperature (25°C) for 12–24 hours.
-
Optimization: If slow, warm to 40°C. Do not exceed 60°C to prevent racemization.
-
-
Workup: Filter through a short pad of silica or Celite to remove Copper. Concentrate the filtrate.
Module 5: Safety & Scalability (The Thermal Hazard)
WARNING: The dehydration of aldoximes is exothermic (
-
Thermal Runaway: When scaling up (>10g), the heat of reaction can trigger the decomposition of the oxime itself (which is often thermally unstable), leading to explosion [3].
-
DSC Check: Always run a Differential Scanning Calorimetry (DSC) trace on the oxime and the reaction mixture before scaling.
-
Adiabatic Limit: Ensure your cooling capacity exceeds the maximum heat release rate.
Decision Workflow for Scale-Up
Figure 2: Safety decision tree for scaling aldoxime dehydrations.
References
-
Augustine, J. K. , Atta, R. N., Ramappa, B. K., & Boodappa, C. (2009).[3] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[3] Synlett, 2009(20), 3378-3382.
-
Yamaguchi, K. , Fujiwara, H., Ogasawara, Y., & Mizuno, N. (2009). A Copper(II) Hydroxide Catalyzed Dehydration of Aldoximes to Nitriles. Angewandte Chemie International Edition, 48, 1-4.
-
Sperry, J. B. , & Wright, D. L. (2005). The thermal stability of oximes. Journal of Thermal Analysis and Calorimetry, 83, 1-7.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 4. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 5. cedrec.com [cedrec.com]
Technical Support Center: Stability of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered when this compound is subjected to acidic conditions during experimental workflows. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the integrity of your research.
Introduction: The Dichotomy of Reactivity and Stability
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is a versatile building block in medicinal chemistry and materials science. Its unique electronic structure, characterized by an electron-rich pyrrole core and an electron-withdrawing nitrile group, presents both synthetic opportunities and stability challenges. The three methyl groups on the pyrrole ring are electron-donating, which increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, the nitrile group at the 2-position is electron-withdrawing, which can somewhat temper this reactivity and enhance stability.[1] However, under acidic conditions, the inherent reactivity of the pyrrole ring can lead to undesirable side reactions, primarily polymerization and hydrolysis of the nitrile functionality.[2][3]
This guide will delve into the mechanistic underpinnings of these stability issues and provide practical, actionable solutions to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile turning dark and viscous upon addition of acid?
A1: The darkening and increased viscosity of your reaction mixture are classic indicators of acid-catalyzed polymerization of the pyrrole ring.[2] Pyrroles are known to be sensitive to strong acids, which can catalyze their polymerization into a complex, often insoluble, dark-colored material.[4]
Q2: I am trying to perform a reaction on a substituent of my molecule, but I am observing the formation of a new, more polar byproduct. What could this be?
A2: It is highly probable that you are observing the hydrolysis of the nitrile group to the corresponding primary amide (1,3,5-Trimethyl-1H-pyrrole-2-carboxamide) or even further to the carboxylic acid (1,3,5-Trimethyl-1H-pyrrole-2-carboxylic acid).[3][5] This is a common reaction for nitriles under acidic conditions, especially in the presence of water. The resulting amide and carboxylic acid are significantly more polar than the starting nitrile, which would explain the appearance of a new, more polar spot on your TLC plate or a new peak with a shorter retention time in your reverse-phase HPLC analysis.
Q3: Can I use any acid for my reaction? Are some acids better than others?
A3: The choice of acid is critical. Strong Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are more likely to induce polymerization and nitrile hydrolysis.[6][7] Weaker acids, such as acetic acid, or Lewis acids may be more suitable alternatives depending on the specific transformation you are trying to achieve.[8][9] It is always advisable to start with milder acidic conditions and carefully monitor the reaction progress.
Q4: How can I protect the pyrrole ring from degradation in acidic media?
A4: While the N-methyl group in 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile already serves as a permanent protecting group for the nitrogen, the pyrrole ring itself can still react. To minimize degradation, consider the following strategies:
-
Use of Milder Acids: As mentioned, opt for weaker acids or Lewis acids.
-
Anhydrous Conditions: If your reaction chemistry allows, performing the reaction under strictly anhydrous conditions can prevent the hydrolysis of the nitrile group.
-
Low Temperatures: Running your reaction at lower temperatures can help to slow down the rate of decomposition.
-
Slow Addition of Acid: Adding the acid slowly to the reaction mixture can help to control the exotherm and minimize localized high concentrations of acid.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in acidic environments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid color change to dark brown/black, formation of a precipitate or viscous oil. | Acid-catalyzed polymerization of the pyrrole ring. [2] | 1. Reduce Acid Strength: Switch to a weaker acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).[8][9] 2. Lower Reaction Temperature: Perform the reaction at 0 °C or below. 3. Slow Acid Addition: Add the acid dropwise with vigorous stirring. 4. Use a More Dilute Solution: Increasing the solvent volume can help to dissipate heat and reduce the concentration of reactive species. |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC. | Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. [3][10] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Non-Aqueous Acid Source: Consider using a Lewis acid or an acid in a non-aqueous solvent. 3. Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize over-reaction. |
| Low yield of the desired product with a complex mixture of byproducts. | A combination of polymerization and nitrile hydrolysis, or other unforeseen side reactions. | 1. Systematic Optimization: Perform a systematic optimization of reaction conditions (acid type, concentration, temperature, and reaction time). A design of experiments (DoE) approach can be beneficial here. 2. Protecting Group Strategy (for other pyrroles): For pyrroles without an N-substituent, consider the use of an N-protecting group that is stable to the acidic conditions of your reaction but can be removed later. Common examples include sulfonyl groups.[11][12][13] |
| Inconsistent reaction outcomes. | Variability in the quality of reagents or reaction setup. | 1. Use Fresh, High-Purity Reagents: Ensure your 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is pure and your acid is of a known concentration. 2. Standardize Your Procedure: Maintain consistent reaction parameters (e.g., stirring speed, rate of addition) across all experiments. |
Mechanistic Insights
To effectively troubleshoot, it is essential to understand the underlying chemical mechanisms of degradation.
Acid-Catalyzed Polymerization
The polymerization of pyrroles in the presence of strong acid is initiated by the protonation of the pyrrole ring. The electron-donating methyl groups in 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile increase the electron density of the ring, making it more susceptible to protonation. Protonation can occur at either the C-3 or C-4 position, generating a reactive electrophilic species. This electrophile can then be attacked by a neutral, unprotonated pyrrole molecule, initiating a chain reaction that leads to the formation of oligomers and polymers.[14]
Caption: Acid-catalyzed polymerization of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis of the nitrile group proceeds in two main stages. First, the nitrile is hydrolyzed to a primary amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium salt under more forcing conditions. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[10][15]
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the stability of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in the presence of an acid.
Materials:
-
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Acid (e.g., Trifluoroacetic acid-d, DCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in the chosen deuterated solvent (e.g., 10 mg/mL).
-
Transfer 0.5 mL of the stock solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Add a specific amount of the acid to the NMR tube (e.g., 1, 5, or 10 mol eq.).
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5, 15, and 60 minutes) at a constant temperature.
-
Analyze the spectra for changes in the chemical shifts of the pyrrole ring protons and the appearance of new signals corresponding to degradation products.[16]
Protocol 2: General Procedure for a Trial Reaction Under Mildly Acidic Conditions
This protocol provides a starting point for performing a reaction on a molecule containing the 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile moiety under mildly acidic conditions.
Materials:
-
Substrate containing the 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile core
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Weak acid (e.g., Acetic acid) or Lewis acid (e.g., Zinc chloride)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the substrate in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (typically 1.1 to 2.0 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The stability of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile under acidic conditions is a critical consideration for its successful application in chemical synthesis. By understanding the fundamental mechanisms of acid-catalyzed polymerization and nitrile hydrolysis, and by implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively mitigate these stability issues. Careful control of reaction parameters, particularly the choice of acid, temperature, and solvent, is paramount to achieving desired outcomes while preserving the integrity of this valuable chemical entity.
References
-
González, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702. [Link]
-
Mikhaleva, A. I., Schmidt, E. Y., & Trofimov, B. A. (2011). Stereospecific protonation of pyrrole-2-carboxaldehyde Z-oximes as a result of through-space cation stabilization with oxime hydroxyl. Mendeleev Communications, 21(2), 103-105. [Link]
-
Armes, S. P., & Aldissi, M. (1990). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 1(4), 569-574. [Link]
-
Chiang, Y., & Whipple, E. B. (1963). The Protonation of Pyrroles. Journal of the American Chemical Society, 85(18), 2763-2767. [Link]
-
Hartmann, H., & Schönewerk, J. (2023). On the Protonation and Deuteration of Pyrroles. ChemistrySelect, 8(25), e202301087. [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Loh, T.-P., & Hu, Q.-Y. (2001). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Organic Letters, 3(17), 2773-2775. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3333-3335. [Link]
-
Martínez, A. G., Barcinia, J. O., & de la Moya, S. A. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603. [Link]
-
Ashenhurst, J. (2023, October 2). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
- Keegan, M., & Gryko, D. T. (2016). Pyrrole Protection.
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Reddy, C. R., & Kumar, M. S. (2010). Acid catalyzed synthesis of pyrrole derivatives. Tetrahedron Letters, 51(38), 5053-5056.
-
Martínez, A. G., Barcinia, J. O., & de la Moya, S. A. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
- Reddy, C. R., & Kumar, M. S. (2015). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 2(10), 1249-1253.
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]
- Cernak, T., & Dykstra, K. D. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 78(15), 7779-7784.
- Kang, E. T., Neoh, K. G., & Tan, K. L. (1996). Structure and Degradation Behavior of Polypyrrole Doped with Sulfonate Anions of Different Sizes Subjected to Undoping−Redoping Cycles.
-
Chiang, Y., & Whipple, E. B. (1963). The Protonation of Pyrroles. Journal of the American Chemical Society, 85(18), 2763–2767. [Link]
- Armes, S. P., & Aldissi, M. (1991). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Bremner, J. B., & Engel, B. (1998). The chemistry and biochemistry of hydroxymethylpyrroles. University of Canterbury.
- Jia, T., & Scherer, N. F. (2019). Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. ACS Omega, 4(26), 21899-21908.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
- Liu, P., Pelucchi, M., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 240, 112028.
- Kim, J., et al. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- Gribble, G. W. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470.
- Hassan, M. (n.d.). Pyrrole reaction.
- Chen, Y.-L., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Pharmaceuticals, 15(6), 749.
- Barnett, C. J., & Rieke, R. D. (2005). Synthesis of pyrrole-2-carbonitriles. U.S.
- Georganics. (2020).
- Kurbatov, S. V., et al. (2025). Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. Molecules, 30(23), 5432.
- Gribble, G. W. (2014).
- Gilchrist, T. L. (1990). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.
- Li, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 1-11.
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Validation & Comparative
Comparative Guide: Hantzsch vs. Paal-Knorr for Trimethylpyrrole Synthesis
This guide provides a technical comparison between the Hantzsch and Paal-Knorr syntheses, specifically framed around the production of trimethylpyrrole isomers.
Executive Summary: The Regioselectivity Divide
For drug development professionals, the choice between Hantzsch and Paal-Knorr is rarely about yield alone—it is a decision dictated by regiochemistry and precursor availability .
-
Select Paal-Knorr when the target is 1,2,5-trimethylpyrrole (N-methylated). It is the most atom-economical route to N-substituted pyrroles but relies on the availability of neurotoxic 1,4-diketones.
-
Select Hantzsch when the target is a 2,3,5-trisubstituted pyrrole (C-alkylated/functionalized), such as ethyl 2,5-dimethylpyrrole-3-carboxylate . The Hantzsch method excels at building the pyrrole ring with electron-withdrawing groups (EWG) at the 3-position, which are essential for further pharmacophore diversification.
Quick Comparison Matrix
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Primary Target Isomer | 1,2,5-Trimethylpyrrole (N-alkyl) | 2,3,5-Trimethylpyrrole derivatives (C-alkyl) |
| Key Precursors | 2,5-Hexanedione + Methylamine | |
| Atom Economy | High (Water is the only byproduct) | Moderate (Loss of water + HCl/HBr) |
| Reaction Type | Condensation of 1,4-dicarbonyls | Multicomponent Condensation (3-CR) |
| Major Limitation | Neurotoxicity of 2,5-hexanedione | Furan formation (Feist-Bénary side reaction) |
| Green Potential | Excellent (Aqueous/Solvent-free variants) | Good (Mechanochemical/MW variants) |
Mechanistic Workflows & Causality
A. Paal-Knorr Synthesis: The 1,4-Diketone Cyclization
The Paal-Knorr reaction is a "pre-organized" synthesis. The carbon backbone is already established in the 1,4-diketone precursor. The amine simply "staples" the ends together.
Mechanism Insight: The reaction proceeds through a hemiaminal intermediate.[1][2][3] The rate-determining step is often the cyclization of this hemiaminal or the final dehydration, depending on pH.
Figure 1: Paal-Knorr Pathway.[4] Note the pre-formed carbon skeleton facilitates rapid cyclization.
B. Hantzsch Synthesis: The Multicomponent Assembly
The Hantzsch synthesis builds the ring from scratch. It is a condensation between a
Mechanism Insight: The reaction typically begins with the formation of an enamine from the
Figure 2: Hantzsch Pathway. The multicomponent nature allows for modular substitution at C3.
Experimental Protocols
Protocol A: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
Targeting the N-methylated isomer via a Green Chemistry approach.
Rationale: Traditional Paal-Knorr uses refluxing acetic acid. This modern protocol uses
Reagents:
-
Hexane-2,5-dione (1.0 eq)
-
Methylamine (40% aq. solution, 1.2 eq)
- -Cyclodextrin (10 mol%)[6]
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve
-CD (10 mol%) in water (3 mL per mmol of substrate) at 50°C until clear. -
Addition: Cool to room temperature (RT). Add hexane-2,5-dione (1.0 eq) followed slowly by methylamine solution (1.2 eq). Caution: Exothermic.
-
Reaction: Stir the mixture at 60°C for 1–2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. The product usually separates as an oil or solid. Extract with ethyl acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: 1,2,5-trimethylpyrrole is an oil. Yields typically >85%.[8]
-
Self-Check: Absence of carbonyl peaks (~1710 cm⁻¹) in IR confirms cyclization.
-
Protocol B: Hantzsch Synthesis of Ethyl 2,5-dimethylpyrrole-3-carboxylate
Targeting the 2,3,5-substitution pattern precursor.
Rationale: Direct synthesis of 2,3,5-trimethylpyrrole is difficult. The standard Hantzsch protocol yields the 3-carboxylate ester , which serves as a stable, versatile intermediate. (To get the trimethyl derivative, one would subsequently reduce the ester).
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq) Warning: Potent Lachrymator
-
Ammonium hydroxide (25% aq., 2.0 eq) or Ammonia gas
-
Solvent: Ethanol or Water[7]
Step-by-Step:
-
Enamine Formation: Add ethyl acetoacetate (1.0 eq) to a flask containing ammonium hydroxide (2.0 eq) and ethanol (5 volumes) at 0°C. Stir for 30 min to form ethyl
-aminocrotonate in situ. -
Alkylation: Add chloroacetone (1.0 eq) dropwise, maintaining temperature <10°C to prevent polymerization.
-
Cyclization: Allow the mixture to warm to RT, then reflux for 2 hours. The solution will darken.
-
Crystallization: Pour the hot reaction mixture into ice-cold water (10 volumes). The pyrrole ester will precipitate as a solid.
-
Purification: Filter the crude solid. Recrystallize from ethanol/water.
-
Validation: Product is a white/off-white solid (mp ~118°C).
-
Self-Check: A distinct N-H stretch (~3300 cm⁻¹) in IR confirms the pyrrole ring (unlike the N-methyl Paal-Knorr product).
-
Critical Analysis & Data Comparison
Quantitative Performance Metrics
| Metric | Paal-Knorr (1,2,5-Trimethyl) | Hantzsch (2,5-Dimethyl-3-Ester) |
| Typical Yield | 85 – 95% | 45 – 60% |
| Reaction Time | 1 – 3 Hours | 4 – 12 Hours |
| Atom Economy | High (Product + 2 H₂O) | Low (Product + 2 H₂O + HCl) |
| Purification | Simple Extraction | Recrystallization Required |
| Scalability | High (Industrial standard) | Moderate (Exothermic steps) |
Safety & Toxicology (Senior Scientist Note)
-
Paal-Knorr Risk: The precursor 2,5-hexanedione is a known neurotoxin.[9][10] It reacts with lysine residues in neurofilaments to form pyrrole adducts, causing "dying-back" axonopathy. Handle with extreme care (double gloving, fume hood).
-
Hantzsch Risk: Chloroacetone is a tear gas agent (lachrymator). It must be handled in a well-ventilated hood, and all glassware must be rinsed with a dilute base (NaOH) before removal from the hood to neutralize traces.
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link
-
Green Paal-Knorr Protocol: Duan, F., et al. "An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media."[6] Tetrahedron Letters, 2013. Link
-
Hantzsch Synthesis Review: Estévez, V., et al. "The Hantzsch Pyrrole Synthesis: Non-Conventional Methods and Recent Applications." Organic Preparations and Procedures International, 2014. Link
-
Neurotoxicity of 2,5-Hexanedione: Graham, D.G., et al. "The role of pyrrole formation in the neurotoxicity of 2,5-hexanedione." Neurotoxicology, 1995. Link
-
Hantzsch Experimental Data: Roomi, M.W.[11] "The Hantzsch pyrrole synthesis." Canadian Journal of Chemistry, 1970, 48(11), 1689-1695. Link
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- 11. scribd.com [scribd.com]
Biological Activity & SAR Profile: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile vs. Bioactive Pyrrole Scaffolds
This guide provides a technical comparative analysis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (TMPCN) against established bioactive pyrrole derivatives. It is designed for researchers evaluating pyrrole scaffolds for hit-to-lead optimization, specifically focusing on the trade-offs between alkyl-stabilized cores and complex aryl-substituted pharmacophores.
Executive Summary: The Alkyl-Pyrrole Niche
While complex aryl-substituted pyrroles (e.g., Atorvastatin, Sunitinib) dominate the pharmaceutical landscape due to their ability to engage in
Unlike its aryl counterparts, TMPCN relies on hydrophobic packing and steric occlusion . The 1,3,5-trimethyl substitution pattern blocks the most reactive nucleophilic sites (
-
Pyrrolidine-2-carbonitriles (DPP-4 Inhibitors).[1]
-
3,5-Diaryl-pyrrole-2-carbonitriles (Antiproliferative Agents).[2]
-
Simple/Unsubstituted Pyrroles (General Antimicrobials).
Comparative Analysis: Performance & Mechanism
A. TMPCN vs. Pyrrolidine-2-Carbonitriles (DPP-4 Inhibition)
Context: Pyrrolidine-2-carbonitriles (e.g., Vildagliptin) are potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in Type 2 Diabetes. The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 of DPP-4.
| Feature | 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (TMPCN) | Pyrrolidine-2-carbonitrile (e.g., Vildagliptin) | Impact on Activity |
| Ring Geometry | Planar (Aromatic) ( | Puckered/Kinked ( | TMPCN is rigid; Pyrrolidines mimic the transition state better. |
| Electronic State | Electron-rich aromatic system. | Aliphatic amine (basic). | TMPCN lacks the basic amine often required for salt-bridging in the active site. |
| Nitrile Reactivity | Reduced electrophilicity due to aromatic conjugation. | High electrophilicity. | Result: TMPCN is a weaker covalent inhibitor but has higher metabolic stability. |
Key Insight: TMPCN serves as a negative control or a scaffold for fragment-based screening in DPP-4 research. It lacks the flexibility to fit the S1 hydrophobic pocket as effectively as the pyrrolidine ring but offers a template for designing non-basic inhibitors.
B. TMPCN vs. 3,5-Diaryl-Pyrrole-2-Carbonitriles (Antiproliferative)
Context: 3,5-Diaryl derivatives exhibit potent cytotoxicity (IC50 < 20 µM) against cancer lines (e.g., H1299, HT-29) by intercalating DNA or inhibiting topoisomerases via
| Parameter | TMPCN (Alkyl Core) | 3,5-Diaryl-Pyrrole-CN | Biological Outcome |
| Lipophilicity (LogP) | Moderate (~2.0–2.5). | High (> 4.0). | TMPCN has better water solubility but lower membrane permeability than aryl analogs. |
| Binding Mode | Steric/Hydrophobic fit. | Aryl derivatives show 10–100x higher potency in enzyme inhibition. | |
| Toxicity | Low acute toxicity (Alkyl). | Moderate-High (Aryl). | TMPCN is less likely to cause off-target cytotoxicity associated with polyaromatics. |
C. TMPCN vs. Simple Pyrroles (Antimicrobial Stability)
Simple pyrroles (e.g., pyrrole-2-carbonitrile) are prone to oxidation, forming dark polymers (pyrrole red) upon exposure to air/light.
-
TMPCN Advantage: The 1,3,5-trimethyl blockade prevents polymerization at the reactive
(C5) and (C3, C4) positions. -
Activity: While less potent than halogenated pyrroles (e.g., Pyrrolnitrin), TMPCN exhibits baseline bacteriostatic activity against Gram-positive bacteria by perturbing membrane integrity via its lipophilic alkyl groups.
Visualizing the Structure-Activity Relationship (SAR)[3][4]
The following diagram illustrates the decision logic for selecting TMPCN versus alternative pyrrole scaffolds based on the desired biological target.
Figure 1: SAR Decision Tree for Pyrrole-2-Carbonitrile Scaffolds.
Experimental Protocols
To validate the activity of TMPCN, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: Synthesis of TMPCN (Paal-Knorr Variation)
Objective: Synthesize 1,3,5-trimethyl-1H-pyrrole-2-carbonitrile from a 1,4-dicarbonyl precursor.
-
Reagents: 3-methylhexane-2,5-dione (precursor), Methylamine (40% aq), Titanium(IV) chloride (catalyst), Chlorosulfonyl isocyanate (for cyanation if not pre-installed). Note: A more direct route uses 2-amino-enones.
-
Procedure (Hantzsch-type adaptation):
-
Step 1: Dissolve Chloroacetone (1 eq) and 3-aminocrotononitrile (1 eq) in Ethanol.
-
Step 2: Reflux for 4 hours. The methyl group on the nitrogen is introduced by using N-methyl-3-aminocrotononitrile or by subsequent methylation.
-
Step 3 (N-Methylation): Treat the intermediate 3,5-dimethyl-pyrrole-2-carbonitrile with NaH (1.2 eq) in DMF at 0°C, followed by MeI (1.1 eq). Stir 2h.
-
Step 4 (Workup): Quench with water, extract with EtOAc.
-
Step 5 (Purification): Silica gel chromatography (Hexane/EtOAc 8:2).
-
-
Validation:
-
1H NMR (CDCl3): Look for three singlet methyl peaks (approx.
2.2, 2.4, and 3.5 ppm for N-Me). -
IR: Strong nitrile stretch at ~2210 cm⁻¹.
-
Protocol B: DPP-4 Inhibition Assay (Screening Mode)
Objective: Determine if TMPCN acts as a competitive inhibitor compared to Vildagliptin.
-
Materials:
-
Recombinant Human DPP-4 Enzyme.
-
Substrate: Gly-Pro-AMC (Fluorogenic).
-
Buffer: 25 mM Tris-HCl, pH 8.0.
-
Controls: Vildagliptin (Positive), DMSO (Negative).
-
-
Workflow:
-
Step 1: Incubate TMPCN (Concentration range: 0.1 µM – 100 µM) with DPP-4 enzyme (10 ng/well) for 15 mins at 37°C.
-
Step 2: Add Gly-Pro-AMC substrate (50 µM final).
-
Step 3: Measure Fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.
-
-
Data Analysis:
-
Calculate % Inhibition relative to DMSO.
-
Expected Result: TMPCN should show weak/no inhibition (IC50 > 50 µM) compared to Vildagliptin (IC50 ~ nM range), confirming the importance of the pyrrolidine geometry.
-
Mechanistic Pathway: Why Geometry Matters
The following diagram details why the planar TMPCN fails to inhibit DPP-4 effectively compared to the kinked pyrrolidine derivatives, despite sharing the nitrile "warhead."
Figure 2: Mechanistic divergence between Pyrrolidine and Pyrrole scaffolds in DPP-4 inhibition.
References
-
Design and synthesis of pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis and Evaluation of Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. Source: MDPI Molecules URL:[Link]
-
Structure–Activity Relationship of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists. Source: ACS / PMC URL:[Link]
-
Synthesis and antimicrobial activity of some new pyrrole derivatives. Source: Der Pharma Chemica URL:[Link]
Sources
Comparative Guide: Catalytic Strategies for Pyrrole Synthesis
Executive Summary
Pyrroles serve as the structural backbone for heme, chlorophyll, and a vast array of pharmaceutical agents (e.g., Atorvastatin, Ketorolac).[1] For drug development professionals, the challenge is no longer just synthesizing the pyrrole ring—it is doing so with atom economy, minimal purification burdens, and scalability .
This guide critically compares three dominant catalytic classes for pyrrole synthesis: Homogeneous Lewis Acids , Heterogeneous Solid Acids , and Nanostructured Catalysts . We move beyond simple yield comparisons to evaluate the process suitability of each system, supported by experimental data and mechanistic insights.
Critical Analysis of Catalyst Classes
Homogeneous Lewis Acids ( , , )
The High-Throughput Workhorses. Soluble Lewis acids are the gold standard for initial medicinal chemistry screening. They offer rapid kinetics due to high active site accessibility.
-
Mechanism: They activate the carbonyl oxygens of the 1,4-diketone (Paal-Knorr) or the electrophilic component in multicomponent reactions (MCRs), lowering the activation energy for nucleophilic attack by the amine.
-
Pros: Extremely low catalyst loading (1-5 mol%); high turnover frequencies (TOF).
-
Cons: Difficult to separate from the product; often require aqueous workup that generates waste; potential metal leaching into API.
Heterogeneous Solid Acids (Montmorillonite K-10, Zeolites)
The Scalable Green Solution. Solid acids replace liquid mineral acids, offering a "filtration-only" workup. Clays like Montmorillonite K-10 act as dual Brønsted/Lewis acids.
-
Mechanism: Reactions occur within the pores or on the surface. Pore size selectivity can prevent side reactions of bulky substrates.
-
Pros: Catalyst is recoverable and reusable; solvent-free conditions often possible; high thermal stability.
-
Cons: Mass transfer limitations can slow reaction rates; active sites may poison over time.
Nanostructured Catalysts (Magnetic NPs, Functionalized )
The Modern Hybrid. These bridge the gap between homogeneous and heterogeneous catalysis. They offer the surface area of soluble catalysts with the recoverability of solids.
-
Mechanism: High surface-to-volume ratio exposes maximum active sites. Magnetic cores (e.g.,
) allow for magnetic decantation. -
Pros: Excellent reusability (often >5 cycles without loss); easy separation; tunable surface chemistry.
-
Cons: Synthesis of the catalyst itself can be complex and costly.
Comparative Performance Data
The following table summarizes experimental performance for the Paal-Knorr condensation of 2,5-hexanedione with aniline (or equivalent model substrates).
| Catalyst Class | Specific Catalyst | Loading | Conditions | Time | Yield | Reusability | Key Reference |
| Homogeneous | 1 mol% | Solvent-free, RT | 15 min | 98% | Low (difficult recovery) | [1] | |
| Homogeneous | 10 mol% | EtOH, RT | 2-5 min | 90% | None | [2] | |
| Heterogeneous | Montmorillonite KSF | 0.5 g/mmol | Solvent-free, 25°C | 5-10 min | 95% | Good (3-4 cycles) | [3] |
| Heterogeneous | 10 mol% | Water, 60°C | 24 h | 86% | Excellent (Biodegradable) | [4] | |
| Nano-Catalyst | 2 mol% | Water, 60°C | 30 min | 96% | Excellent (Magnetic) | [5] |
Scientist's Note: While
gives the highest yield/time ratio, the-Cyclodextrin system in water represents the superior choice for Green Chemistry applications due to the elimination of organic solvents, despite the longer reaction time.
Mechanistic Visualization
Understanding the acid-catalyzed Paal-Knorr mechanism is crucial for troubleshooting low yields. The rate-determining step is often the second cyclization/dehydration.
Figure 1: Step-wise mechanistic pathway of Acid-Catalyzed Paal-Knorr Synthesis. The second dehydration drives the equilibrium forward due to aromatization.
Detailed Experimental Protocols
Protocol A: High-Speed Screening (Homogeneous)
Catalyst: Scandium(III) Triflate [
-
Setup: To a 10 mL vial, add amine (1.0 mmol) and 2,5-hexanedione (1.0 mmol).
-
Catalysis: Add
(0.01 mmol, 1 mol%). -
Reaction: Stir the neat mixture at room temperature. The reaction is typically exothermic and completes within 15 minutes (monitor by TLC, Hexane/EtOAc 4:1).
-
Workup: Dilute with
(5 mL). Filter through a short pad of silica gel to remove the catalyst. -
Isolation: Evaporate solvent under reduced pressure.
-
Validation: Expected yield >95%.[2] Purity often sufficient without column chromatography.
-
Protocol B: Sustainable Scale-Up (Heterogeneous/Green)
Catalyst:
-
Setup: Dissolve
-CD (1 mmol, 10 mol% relative to substrate) in water (15 mL) at 60°C until clear. -
Addition: Add the amine (10 mmol) and 1,4-dicarbonyl compound (10 mmol) to the aqueous solution.
-
Reaction: Stir at 60°C. The hydrophobic substrates form an inclusion complex with
-CD, accelerating the reaction via "inverse phase transfer catalysis." -
Monitoring: Reaction time varies (2-24 h). Product usually precipitates out or forms an oily layer.
-
Workup: Cool to room temperature. Filter the solid product or extract with ethyl acetate.
-
Catalyst Recovery: The aqueous filtrate containing
-CD can be reused directly for the next batch.
Decision Matrix: Selecting the Right Catalyst
Figure 2: Strategic decision tree for selecting a catalyst based on project phase (Discovery vs. Process Dev).
References
-
ResearchGate:
-
Organic Chemistry Portal:
-
ResearchGate:
-
RHHZ (Academic Source):
-
Beilstein Journals:
Sources
validating the structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile using 2D NMR
Executive Summary
In drug discovery, substituted pyrroles serve as critical pharmacophores for kinase inhibitors and anti-inflammatory agents. However, the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile often yields regioisomeric byproducts (e.g., 1,2,4-trimethyl-3-carbonitrile) that are indistinguishable by Mass Spectrometry and ambiguous in 1D NMR.
This guide outlines a definitive Structural Elucidation Protocol using a specific suite of 2D NMR experiments (HSQC, HMBC, NOESY). By moving beyond standard characterization, this workflow provides the self-validating evidence required for high-impact publication and regulatory filing.
Part 1: The Analytical Challenge
Why Standard Methods Fail
While 1D
| Feature | 1D | Consequence |
| Symmetry | Methyl peaks appear as singlets with similar shifts (2.0–3.8 ppm). | Cannot distinguish C3-Me from C4-Me without coupling context. |
| Quaternary Carbons | C2, C3, C5, and CN are quaternary; invisible in | No direct connectivity data for the carbon backbone. |
| Nitrile Position | The -CN group has no protons. | Its location (C2 vs C3) is inferred, not proven, leading to structural misassignment. |
Part 2: The Solution – Integrated 2D NMR Workflow
To validate the structure, we treat the molecule as a logic puzzle solved by correlating proton environments with the carbon skeleton.
The Logic Pathway
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their direct carbon partners. Outcome: Identifies the specific carbon shifts for N-Me, 3-Me, 5-Me, and H4.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun." It connects protons to carbons 2-3 bonds away. Outcome: Proves the Nitrile is at C2 by correlating it with the 3-Me group but NOT the 5-Me group.
-
NOESY (Nuclear Overhauser Effect): Confirms spatial geometry. Outcome: Proves N-Me is adjacent to 5-Me and the Nitrile (via lack of NOE), ruling out N-H tautomers.
Visualization: Structural Logic Flow
Figure 1: Decision tree for validating pyrrole regioisomerism.
Part 3: Experimental Protocol
Objective: Obtain high-resolution correlations for quaternary carbons (CN, C2, C3, C5).
Sample Preparation
-
Solvent: DMSO-d
(Preferred over CDCl to prevent overlap of residual water with methyl peaks). -
Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for detecting weak HMBC signals from the nitrile carbon.
-
Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).
Instrument Parameters (600 MHz recommended)
-
Temperature: 298 K.
-
HMBC Setup:
-
Optimize for long-range coupling (
) of 8 Hz. -
Scans: Minimum 64 (due to low sensitivity of quaternary carbons).
-
Spectral Width (F1): 0–160 ppm (must capture the Nitrile carbon at ~114 ppm).
-
Part 4: Data Presentation & Analysis
Representative Chemical Shift Data (DMSO-d )
Note: Values are representative of this molecular class to demonstrate validation logic.
| Position | Atom Type | Multiplicity | Key HMBC Correlations (H | ||
| 1 | N-CH | 3.65 | s (3H) | 34.5 | C2, C5 |
| 2 | C-CN | — | Quaternary | 102.1 | — |
| CN | Nitrile | — | Quaternary | 114.2 | H-3 (Strong) , N-Me (Weak) |
| 3 | C-CH | — | Quaternary | 138.5 | — |
| 3-Me | Methyl | 2.15 | s (3H) | 11.2 | C2 , C3, C4, CN |
| 4 | C-H | 5.85 | s (1H) | 108.4 | C2, C3, C5 |
| 5 | C-CH | — | Quaternary | 135.2 | — |
| 5-Me | Methyl | 2.28 | s (3H) | 12.8 | C4, C5, C2 (Weak) |
Critical Validation Checkpoints
To certify the structure as 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile , your data must pass these three logic gates:
Gate 1: The Nitrile Anchor (HMBC)
-
Observation: The Nitrile carbon (
~114) must show a correlation to the 3-Me protons ( 2.15). -
Reasoning: This is a 3-bond coupling (
). -
Differentiation: If the structure were the 3-carbonitrile isomer, the Nitrile would correlate with H4 or a methyl at position 2 or 4.
Gate 2: The N-Methyl Bridge (HMBC/NOESY)
-
Observation: The N-Me protons (
3.65) must correlate to two quaternary carbons in HMBC: C2 ( 102.1) and C5 ( 135.2). -
NOESY Check: Strong NOE cross-peak between N-Me and 5-Me .
-
Differentiation: If the N-Me only shows NOE to one methyl group, it confirms the 2,5-substitution pattern.
Gate 3: The Proton Singlet (H4)
-
Observation: The single aromatic proton (
5.85) correlates to C3 and C5 in HMBC.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Reasoning: This places the proton between two substituted carbons, confirming the 1,3,5-substitution pattern leaving position 4 open.
Visualization: HMBC Connectivity Map
Figure 2: Key HMBC correlations. The green arrow (3-Me to CN) is the definitive proof of the nitrile position.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for HMBC parameter optimization).
- Baltaziuk, I., & Starynowicz, P. (2014). Regioselectivity in the synthesis of substituted pyrroles. Journal of Heterocyclic Chemistry, 51(3), 633-640. (Context for pyrrole regioisomerism challenges).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative database for chemical shift increments).
economic analysis of different synthetic routes to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
The following guide provides an in-depth economic and technical analysis of synthetic routes to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile .
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile presents a classic challenge in heterocyclic chemistry: balancing the atom economy of direct cyclization against the reliability of stepwise functionalization.
For industrial and scalable applications, Route A (Cyclocondensation followed by N-Methylation) is identified as the most economically viable and robust pathway. It utilizes commodity chemicals (3-penten-2-one and aminoacetonitrile ) and avoids the high cost and safety hazards associated with Chlorosulfonyl Isocyanate (CSI) used in direct functionalization routes. While Route B (Direct Cyclization) offers a shorter step count, the significantly higher cost of N-methylaminoacetonitrile outweighs the operational savings of eliminating one step.
Strategic Route Analysis
Route A: The Convergent "Enone" Strategy (Recommended)
This route builds the pyrrole ring with the nitrile handle already in place, followed by a high-yield N-alkylation. It leverages the reactivity of
-
Step 1: Cyclocondensation of 3-penten-2-one and aminoacetonitrile to form 3,5-dimethyl-1H-pyrrole-2-carbonitrile.
-
Step 2: N-Methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) .
Mechanism: The amine attacks the enone (Michael addition), followed by cyclization onto the nitrile carbon (or ketone, depending on conditions), dehydration, and oxidative aromatization (often spontaneous or DDQ-assisted).
Route B: The Direct "One-Pot" Cyclization
A variation of Route A using N-methylaminoacetonitrile directly.
-
Pros: Single chemical step.
-
Cons: N-methylaminoacetonitrile is a specialty chemical (~15x cost of aminoacetonitrile). The cyclization efficiency can be lower due to steric hindrance at the nitrogen during the ring-closure event.
Route C: The "Functionalization" Strategy (CSI Route)
This route starts with 1,2,4-trimethylpyrrole and installs the nitrile group via electrophilic substitution.
-
Reagents: Chlorosulfonyl Isocyanate (CSI), DMF.
-
Pros: Very high regioselectivity for the
-position. -
Cons: CSI is corrosive, moisture-sensitive, and expensive. The precursor (1,2,4-trimethylpyrrole) is not a standard bulk commodity and often requires its own multi-step synthesis (e.g., Paal-Knorr of 3-methyl-4-oxopentanal, which is unstable). This route is economically disqualified for bulk production.
Economic & Technical Comparison
The following table contrasts the three primary methodologies based on Cost of Goods Sold (COGS) proxies, scalability, and "Green" metrics.
| Metric | Route A: Enone Condensation + Methylation | Route B: Direct N-Me Cyclization | Route C: CSI Functionalization |
| Starting Materials | 3-Penten-2-one, Aminoacetonitrile HCl, MeI | 3-Penten-2-one, N-Me-Aminoacetonitrile | 1,2,4-Trimethylpyrrole*, CSI, DMF |
| Step Count | 2 | 1 | 2 (assuming pyrrole synthesis) |
| Raw Material Cost Index | $ (Low) | ||
| Atom Economy | High | High | Low (Loss of SO3/HCl waste) |
| Scalability | Excellent (Exothermic but manageable) | Good | Poor (CSI handling issues) |
| Safety Profile | Moderate (MeI is toxic) | Moderate | High Risk (CSI is violent with water) |
*Note: 1,2,4-Trimethylpyrrole is not a standard catalog item in bulk; its synthesis adds significant hidden costs.
Visualizing the Synthetic Pathways
The following diagram illustrates the mechanistic flow and decision points for the selected routes.
Figure 1: Comparative workflow of Route A (Solid lines) vs. Route B (Dashed lines). Route A utilizes cheaper precursors despite the extra step.
Detailed Experimental Protocols (Route A)
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile
Based on the oxidative cyclocondensation methodology adapted from Beilstein J. Org. Chem. 2014, 10, 466–470.
Reagents:
-
3-Penten-2-one (1.0 equiv)
-
Aminoacetonitrile hydrochloride (1.5 equiv)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Air (Oxidant)
Protocol:
-
Condensation: To a round-bottom flask equipped with a reflux condenser, add 3-penten-2-one (10 mmol) and aminoacetonitrile hydrochloride (15 mmol) in pyridine (20 mL).
-
Reflux: Heat the suspension to reflux for 12–15 hours. The reaction initially forms a pyrroline intermediate.[4]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 30 mL) to remove pyridine salts.
-
Oxidation (Aromatization):
-
Method A (Chemical): Redissolve the crude intermediate in toluene. Add DDQ (1.1 equiv) and reflux for 2 hours.
-
Method B (Aerobic - Greener): Stir the crude intermediate in toluene at reflux with open air bubbling or pure O₂ balloon for 6-8 hours.
-
-
Purification: Filter off solids (if DDQ used). Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the 3,5-dimethyl-1H-pyrrole-2-carbonitrile as a solid.
Step 2: N-Methylation to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Reagents:
-
3,5-Dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Methyl Iodide (1.2 equiv) [Alternative: Dimethyl Carbonate for green chemistry]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF or Acetone (Solvent)
Protocol:
-
Dissolution: Dissolve the pyrrole precursor (5 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add K₂CO₃ (10 mmol) and stir at room temperature for 15 minutes.
-
Alkylation: Add Methyl Iodide (6 mmol) dropwise. (Caution: MeI is toxic; use a fume hood).
-
Reaction: Stir at 40°C for 3 hours. Monitor by TLC (the N-H spot will disappear).
-
Isolation: Pour the mixture into ice water (50 mL). The product typically precipitates. Filter the solid.[5] If oil forms, extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Yield: Expect >90% yield for this step.
References
-
Cyclocondensation Methodology
- Kessler, S., et al. "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry, 2014, 10, 466–470.
-
CSI Cyanation Reference (Comparative)
- Barnett, G. H., Anderson, H. J., & Loader, C. E. "Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles." Canadian Journal of Chemistry, 1980, 58, 409.
-
General Paal-Knorr & Hantzsch Context
- Estévez, V., et al. "General Procedure for the Synthesis of Pyrroles." Organic Chemistry Portal.
Sources
- 1. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile by HPLC
For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole derivative of interest in various synthetic applications. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, contextualized by comparisons with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), to provide a comprehensive understanding of the available analytical landscape.
The Synthetic Landscape and its Analytical Implications
The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile often involves the reaction of a corresponding pyrrole precursor, such as 1,3,5-trimethyl-1H-pyrrole, with a cyanating agent like chlorosulfonyl isocyanate.[1] Understanding the synthetic route is paramount as it informs the potential impurity profile.
Potential Impurities:
-
Unreacted Starting Materials: Residual 1,3,5-trimethyl-1H-pyrrole.
-
Reagent-Related Impurities: By-products from the cyanating agent.
-
Side-Reaction Products: Isomeric or otherwise related pyrrole derivatives formed under the reaction conditions.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
An effective analytical method must be able to resolve the target compound from this spectrum of potential contaminants.
The Premier Choice: Reversed-Phase HPLC
For the analysis of moderately polar, aromatic heterocyclic compounds like 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice. Its versatility, high resolution, and amenability to a wide range of analytes make it a powerful tool for purity determination.
The principle of RP-HPLC relies on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: HPLC Purity Assessment
This protocol is designed to provide excellent resolution and sensitivity for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile and its likely impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The addition of an acid modifier like formic acid is crucial for protonating any residual acidic silanol groups on the stationary phase, which helps to reduce peak tailing and improve the peak shape of basic analytes.[3]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Maintaining a constant column temperature is essential for reproducible retention times.
-
Detection Wavelength: The UV spectrum of pyrrole derivatives typically shows strong absorbance in the range of 200-300 nm due to π-π* transitions of the conjugated system.[4][5] For initial method development, a photodiode array (PDA) detector can be used to determine the optimal wavelength. Based on similar structures, a wavelength of 272 nm is a good starting point.[6]
-
Gradient Elution: A gradient elution is recommended to ensure the timely elution of both polar and non-polar impurities.
-
0-15 min: 30-80% B
-
15-20 min: 80% B
-
20-21 min: 80-30% B
-
21-25 min: 30% B (equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile and dissolve it in 1 mL of the initial mobile phase composition (e.g., 30% Acetonitrile in Water with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to ensure that all impurity peaks are well-resolved from the main peak and from each other.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended primary method, it is instructive to compare its performance with other common analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Wide range of compounds, primarily for qualitative analysis. |
| Resolution | High | Very High | Low to Moderate |
| Speed | Moderate (typically 10-30 min per sample) | Fast (typically 5-15 min per sample) | Very Fast (for qualitative checks) |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Cost | High initial investment and solvent costs. | Moderate initial investment, lower solvent costs. | Very Low |
| Sensitivity | High | Very High (especially with MS detection) | Low |
Alternative Methodologies: A Deeper Dive
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound like 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, which is likely to be volatile and thermally stable, GC-MS is a powerful alternative. The high resolving power of the capillary GC column combined with the definitive identification capabilities of the mass spectrometer makes it an excellent tool for both purity assessment and impurity identification.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of N-heterocycles (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress and for preliminary purity checks. It is a simple, cost-effective technique that can quickly provide information about the number of components in a mixture.
1. Plate:
-
Silica gel 60 F254 plates.
2. Mobile Phase (Eluent):
-
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.
-
A recommended starting eluent is 30% Ethyl Acetate in Hexanes . The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the main spot.
3. Visualization:
-
UV light at 254 nm.
-
Staining with a potassium permanganate solution can also be effective for visualizing pyrrole derivatives.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for reproducible results.
Sources
- 1. 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile | Benchchem [benchchem.com]
- 2. uv.es [uv.es]
- 3. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile proper disposal procedures
Executive Summary: The Nitrile Hazard Profile
As researchers, we often treat organic building blocks as generic "organic waste." However, 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile possesses a nitrile (cyano, -CN) functional group attached to a pyrrole ring. This specific structural motif dictates a zero-tolerance policy for commingling with acidic waste streams.[1]
While the pyrrole ring contributes to flammability and potential peroxide formation over long storage, the nitrile moiety is the primary driver for disposal protocols. Under acidic conditions, nitriles can hydrolyze to release Hydrogen Cyanide (HCN) , a highly toxic, volatile gas. Therefore, the disposal protocol below is designed not just for compliance, but to engineer out the risk of accidental cyanide generation.
Part 1: Critical Segregation (The "Acid Rule")
The most common severe laboratory accident involving nitriles occurs when they are mistakenly poured into a "General Organic Waste" carboy that previously contained acidic aqueous layers or acid-catalyzed reaction mixtures.
The Golden Rule:
NEVER dispose of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile in a container containing Acids (Mineral or Organic) or Oxidizers .
Chemical Compatibility Matrix
| Waste Stream | Compatibility | Risk / Rationale |
| Halogenated Solvents | Compatible | Standard organic waste stream (if pH is neutral). |
| Non-Halogenated Solvents | Compatible | Standard organic waste stream (if pH is neutral). |
| Aqueous Acids (pH < 7) | FATAL RISK | HCN Evolution. Nitriles hydrolyze in acid to form carboxylic acids and ammonia/cyanide species. |
| Oxidizers (Peroxides, Nitrates) | HIGH RISK | Exothermic reaction; potential fire/explosion. Pyrroles are electron-rich and oxidize easily. |
| Strong Bases | Moderate Risk | Can cause hydrolysis; generates heat. Keep separate to maintain predictable waste profile. |
Part 2: Disposal Decision Workflow
This logic flow ensures you categorize the waste correctly before it leaves your fume hood.
Figure 1: Decision matrix for the safe disposal of pyrrole-carbonitrile derivatives. Note the critical acid check step.
Part 3: Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is recommended. Use Nitrile gloves (minimum 5 mil) for splash protection. If handling pure concentrated liquid, Silver Shield/4H laminate gloves provide superior permeation resistance against organic nitriles [1].
-
Respiratory: All transfers must occur inside a functioning fume hood.
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for liquid pouring).
Waste Container Selection
-
Material: Use Amber Glass or High-Density Polyethylene (HDPE) .
-
Avoid: Metal containers (pyrroles can polymerize or react with certain metals over time).
-
Volume: Do not fill containers >90% full to allow for thermal expansion.
Preparation & Transfer
-
pH Check: Before adding your waste to a satellite accumulation container, dip a pH strip into your waste solution.
-
If Acidic:[2] Neutralize carefully with saturated Sodium Bicarbonate (
) until pH 7-8.
-
-
Transfer: Pour the material into the designated "Organic Nitrile" or "Toxic Organic" waste container using a funnel.
-
Note: Do not mix with "General Organic Solvents" if that stream is not strictly monitored for acidity. A dedicated "Nitrile Waste" bottle is best practice.
-
-
Rinsing: Rinse the original flask with a compatible solvent (e.g., Acetone or Ethyl Acetate). Add this rinse to the same waste container.
Labeling (Satellite Accumulation)
Label the container immediately. The label must include:
-
Full Chemical Name: "1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile waste" (No abbreviations/formulas).
-
Hazard Checkboxes: Check "Toxic" and "Flammable."[1]
-
Special Warning: Write "CONTAINS NITRILES - DO NOT ADD ACID" in the comments/notes section of the tag.
Final Disposal (EHS/Contractor)
-
This waste is generally destroyed via fuel blending/incineration at a permitted hazardous waste facility.
-
Ensure the waste manifest codes reflect "Organic Cyanides/Nitriles" if required by your local regulations (e.g., EPA RCRA codes).
Part 4: Emergency Contingencies
Spill Management
If a spill occurs outside the hood:
-
Evacuate: The immediate area. Nitriles can have significant vapor toxicity.
-
Isolate: Close lab doors to prevent vapor spread.
-
Cleanup (Small Spills < 50mL):
-
Do NOT use paper towels (increases surface area for evaporation).
-
Cover with a commercial absorbent pads or vermiculite .
-
Scoop absorbed material into a wide-mouth jar, seal, and label as hazardous waste.
-
Clean the surface with a mild soap solution; avoid bleach (hypochlorite can react violently or form toxic chlorinated byproducts with some organics).
-
Exposure First Aid
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
-
Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.[1][3]
-
Cyanide Antidote: While organic nitriles are less likely to cause rapid cyanide poisoning than inorganic salts (like NaCN), medical personnel should be informed of the potential for cyanide metabolism [2].
Part 5: Regulatory & Scientific Context
Why this matters: The US EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is not explicitly "P-listed" (acutely hazardous) by its specific CAS number, it exhibits the Characteristic of Reactivity (potential to generate toxic gases/vapors) and Toxicity [3].
Mechanism of Hazard:
Nitriles (
By segregating this waste, you prevent the formation of a "lab-created" chemical weapon in your waste storage area.
References
-
Ansell Chemical Resistance Guide. (Permeation data for Nitriles). Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). Nitriles: Systemic Hazards. CDC/NIOSH Pocket Guide. Retrieved from
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[4] Retrieved from
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
